Nepafenac
Description
This compound is a non-steroidal anti-inflammatory prodrug (NSAID) usually sold as a prescription eye drop. It is used to treat pain and inflammation associated with cataract surgery.
This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.
This compound is a topical nonsteroidal anti-inflammatory drug that is used in eye drops for the treatment of eye pain and swelling.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and has 4 approved and 2 investigational indications.
amide analog of amfenac; structure in first source
See also: Amfenac (has active moiety).
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAQIPZVLVERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048638 | |
| Record name | Nepafenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nepafenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78281-72-8 | |
| Record name | Nepafenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78281-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepafenac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepafenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06802 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nepafenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-benzoylbenzeneacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEPAFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9L7J6V8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nepafenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Synthesis of Nepafenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepafenac is a potent, non-steroidal anti-inflammatory drug (NSAID) administered as an ophthalmic suspension to treat pain and inflammation associated with cataract surgery.[1][2][3] Unique among ophthalmic NSAIDs, this compound is a prodrug that readily penetrates the cornea and is converted to its active metabolite, amfenac, by intraocular hydrolases.[1][2][3] This targeted delivery mechanism enhances its efficacy and safety profile. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of this compound, presenting key data in a structured format and detailing experimental protocols for its synthesis.
Discovery and Development
This compound, chemically known as 2-amino-3-benzoylbenzeneacetamide, was first disclosed in U.S. Patent No. 4,313,949.[4] It was developed as a next-generation NSAID with improved ocular penetration and a favorable safety profile for ophthalmic use.[5] The prodrug design allows for efficient transport across the cornea, with subsequent bioactivation to the potent cyclooxygenase (COX) inhibitor, amfenac, within the eye.[1][2][6] this compound was approved by the U.S. Food and Drug Administration (FDA) on August 19, 2005.[2]
Mechanism of Action
This compound's therapeutic effect is mediated through its active metabolite, amfenac. The mechanism involves the following steps:
-
Corneal Penetration: Following topical administration, the lipophilic this compound molecule rapidly penetrates the cornea.[1]
-
Bioactivation: Within the ocular tissues, particularly the ciliary body, retina, and choroid, intraocular hydrolases convert this compound to amfenac.[1][2][5]
-
COX Inhibition: Amfenac potently inhibits both COX-1 and COX-2 enzymes.[1][2][6]
-
Anti-inflammatory Effect: By blocking COX enzymes, amfenac prevents the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation, pain, and edema.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Synthesis of this compound
The synthesis of this compound generally involves a two-step process starting from 2-aminobenzophenone. The core of the synthesis is the formation of the intermediate 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, followed by a reduction step to yield this compound. Several variations in the first step have been reported, primarily differing in the choice of the chlorinating agent.
General Synthesis Scheme
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - BioPharma Notes [biopharmanotes.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. US9630909B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. This compound:Pharmacology and synthesis_Chemicalbook [chemicalbook.com]
- 6. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Nepafenac: A Comprehensive Physicochemical Guide for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the core physicochemical properties of nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used ophthalmically. Understanding these characteristics is fundamental for formulation development, analytical method validation, and mechanistic studies. This document outlines key quantitative data, details common experimental protocols, and visualizes its mechanism of action and relevant research workflows.
Core Physicochemical Properties
This compound is a yellow crystalline powder.[1][2][3][4] Its fundamental properties, which dictate its behavior in both formulation and biological systems, are summarized below.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Unit | Source(s) |
| Chemical Identity | |||
| IUPAC Name | 2-amino-3-benzoylbenzeneacetamide | [1][3][5] | |
| Chemical Formula | C₁₅H₁₄N₂O₂ | [2][6][7][8] | |
| Molecular Weight | 254.28 | g/mol | [6][7][8][9] |
| CAS Number | 78281-72-8 | [3][6][7][9] | |
| Physicochemical Data | |||
| Melting Point | 177 - 181 | °C | [3][9][10] |
| pKa (predicted) | 16.09 ± 0.40 | [9] | |
| logP (octanol-water) | 1.9 | [6] | |
| Solubility | |||
| Water (25 °C) | ~0.014 - 0.020 | mg/mL | [9][11][12][13] |
| DMSO | ≥ 5 (up to 30) | mg/mL | [5][8][9][10] |
| Ethanol | ~0.5 | mg/mL | [5][14] |
| Dimethylformamide (DMF) | ~30 | mg/mL | [5][14] |
| Spectroscopic Data | |||
| UV/Vis λmax | 238 | nm | [5][14] |
While one source indicates that this compound does not exhibit polymorphism, other literature describes different crystal habits, such as needles or plates, depending on the crystallization solvent, which can impact processability and formulation.[11][15]
Experimental Protocols
Reproducible and accurate measurement of physicochemical properties is critical. The following sections detail standard methodologies for determining key parameters for this compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a vial containing a precise volume of purified water (or a relevant buffer system).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed to pellet all undissolved solids.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
LogP Determination (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.
Methodology:
-
Solvent Saturation: Prepare a mixture of n-octanol and water in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.
-
Compound Addition: Dissolve a known, low concentration of this compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the this compound-containing aqueous phase in a separatory funnel.
-
Equilibration: Shake the funnel for a defined period (e.g., 1-2 hours) to allow the this compound to partition between the two immiscible layers.
-
Phase Separation: Allow the funnel to stand undisturbed until a clear separation between the aqueous and octanol layers is observed.
-
Quantification: Separately sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using HPLC-UV or a similar quantitative technique.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Mechanism of Action & Signaling Pathway
This compound is a prodrug that, after topical ocular administration, penetrates the cornea.[1][16] It is then converted by intraocular hydrolases into its active metabolite, amfenac.[1][6][16] Amfenac is a potent non-steroidal anti-inflammatory drug that inhibits the activity of cyclooxygenase (COX-1 and COX-2) enzymes.[6][17][18] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][16]
Caption: Bioactivation of this compound and subsequent inhibition of the prostaglandin pathway.
Experimental Workflow: In Vitro COX Inhibition Assay
A fundamental research application for this compound (via its active form, amfenac) is to quantify its inhibitory effect on COX enzymes. This is typically achieved through an in vitro enzyme inhibition assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [drugfuture.com]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound ≥98% (HPLC) | 78281-72-8 [sigmaaldrich.com]
- 9. This compound CAS#: 78281-72-8 [m.chemicalbook.com]
- 10. This compound CAS 78281-72-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. centaurpharma.com [centaurpharma.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Nepafenac: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) prodrug. The focus is on two core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details experimental protocols, presents quantitative data, and visualizes the metabolic pathway of this compound, offering a valuable resource for researchers in drug development and analysis.
Introduction to this compound and its Spectroscopic Characterization
This compound, chemically known as 2-(2-amino-3-benzoylphenyl)acetamide, is a prodrug that is converted in vivo to its active metabolite, Amfenac.[1] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Due to its critical role in ophthalmology for treating pain and inflammation associated with cataract surgery, robust analytical methods for its characterization are essential. NMR and MS are powerful techniques for elucidating the structure and fragmentation of this compound, ensuring its identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H and ¹³C NMR are crucial for confirming its molecular structure.
Note on Data Availability: While the importance of NMR in the characterization of this compound is evident from various studies, specific, publicly available experimental ¹H and ¹³C NMR chemical shift data is limited. The following tables are structured to present such data, which would typically be obtained during synthesis and characterization.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |
| [Value] | [e.g., s, d, t, q, m] | [#H] | [e.g., Ar-H, -CH₂-, -NH₂] |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| [Value] | [e.g., C=O, Ar-C] |
| [Value] | [e.g., C=O, Ar-C] |
| [Value] | [e.g., C=O, Ar-C] |
| [Value] | [e.g., C=O, Ar-C] |
| [Value] | [e.g., C=O, Ar-C] |
Experimental Protocol for NMR Analysis
The following is a detailed protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
2.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2.1.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H or ¹³C and shim the magnetic field to ensure homogeneity.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of pharmaceuticals like this compound, as it minimizes fragmentation and allows for the observation of the molecular ion.
Table 3: ESI-MS/MS Data for this compound
| Ion | Precursor m/z | Fragment Ions (m/z) |
| [M+H]⁺ | 255.113 | 238.088318, 210.092606, 160.039658 |
Experimental Protocol for ESI-MS Analysis
The following protocol outlines the steps for analyzing this compound using ESI-MS.
3.1.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Mobile Phase: A typical mobile phase for ESI-MS analysis of small molecules consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.
3.1.2. Instrument Setup and Data Acquisition
-
Mass Spectrometer: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).
-
Ionization Mode: Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.
-
ESI Source Parameters:
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjust to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation of the analyte ions.
-
-
Mass Analyzer Settings:
-
Full Scan Mode (MS1): Acquire a full scan spectrum to identify the m/z of the precursor ion ([M+H]⁺).
-
Tandem MS Mode (MS/MS): Select the precursor ion (m/z 255.113 for this compound) and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and fragment structures.
-
Metabolic Pathway of this compound
This compound is a prodrug that undergoes bioactivation in the eye. Understanding its metabolic pathway is crucial for comprehending its mechanism of action and for identifying potential metabolites in biological matrices.
Caption: Metabolic pathway of this compound.
As illustrated in the diagram, this compound penetrates the cornea and is rapidly converted by intraocular hydrolases to its active form, Amfenac.[1] Amfenac then undergoes further metabolism, primarily through hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid to form more polar metabolites that are readily excreted.[3]
Conclusion
The spectroscopic analysis of this compound using NMR and mass spectrometry provides a robust framework for its structural confirmation and characterization. While detailed experimental NMR data remains elusive in publicly accessible literature, the established protocols and the available mass spectral data offer a solid foundation for researchers. The understanding of its metabolic pathway further aids in the comprehensive analysis of this important ophthalmic drug. This guide serves as a practical resource for scientists and professionals involved in the development, quality control, and research of this compound.
References
Nepafenac chemical structure and functional group analysis
An In-depth Technical Guide to the Chemical Structure and Functional Group Analysis of Nepafenac
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) utilized as a topical ophthalmic solution to manage pain and inflammation, particularly following cataract surgery.[1][2] It is a prodrug that, upon administration, is converted into its active metabolite, amfenac, which exhibits potent inhibitory effects on cyclooxygenase (COX) enzymes.[1][2][3] This guide provides a detailed analysis of the chemical structure of this compound, a breakdown of its functional groups, and a summary of its physicochemical properties and relevant experimental protocols.
Chemical Identity and Structure
This compound is chemically designated as 2-amino-3-benzoylbenzeneacetamide.[1][4][5][6] It is a yellow crystalline powder with the empirical formula C15H14N2O2 and a molecular weight of 254.28 g/mol .[4][5][6]
The chemical structure of this compound is characterized by a central benzene ring substituted with an amino group, a benzoyl group, and an acetamide group.
Caption: Chemical structure of this compound with key functional groups highlighted.
Functional Group Analysis
The biological activity and physicochemical properties of this compound are dictated by its distinct functional groups:
-
Primary Amide (-CONH₂): This is a critical functional group as it renders this compound a prodrug.[1] The amide is hydrolyzed by intraocular hydrolases to a carboxylic acid, forming the active metabolite, amfenac.[3][6] This conversion is essential for its anti-inflammatory activity. The amide group also contributes to the molecule's polarity.
-
Aromatic Amine (-NH₂): The primary aromatic amine group is a key substituent on the benzene ring. Its presence influences the electronic properties of the aromatic system and is a site for potential metabolic reactions.
-
Benzoyl Group (C₆H₅CO-): This group consists of a phenyl ring attached to a carbonyl group (ketone). The benzoyl group is a significant contributor to the lipophilicity of the molecule, which is crucial for its penetration through the cornea.[7]
-
Phenyl Rings: this compound contains two phenyl rings. These aromatic structures form the core scaffold of the molecule and are fundamental to its interaction with the cyclooxygenase enzymes. The hydrophobic nature of these rings facilitates passage across biological membranes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation as an ophthalmic suspension and its pharmacokinetic profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1][4][5][8] |
| Molecular Weight | 254.28 g/mol | [4][5][6] |
| Appearance | Yellow crystalline powder | [4][5] |
| Melting Point | 178.5-180.0 °C | [3][5] |
| Water Solubility | 0.014 - 0.0197 mg/mL at 25°C | [3][9][10] |
| pKa (Predicted) | 16.09 ± 0.40 | [3] |
| Mean Steady-State Cmax (this compound) | 0.310 ± 0.104 ng/mL | [1][4][6] |
| Mean Steady-State Cmax (Amfenac) | 0.422 ± 0.121 ng/mL | [1][4][6] |
Mechanism of Action: From Prodrug to Active Inhibitor
This compound's efficacy is dependent on its bioactivation within the eye. After topical administration, its lipophilic nature allows it to penetrate the cornea. Ocular tissue hydrolases then convert this compound to amfenac, its active form.[2][4][6] Amfenac proceeds to inhibit the action of prostaglandin H synthase (cyclooxygenase), specifically COX-1 and COX-2, which are enzymes essential for the production of prostaglandins, key mediators of inflammation and pain.[1][6][7]
Caption: Bioactivation pathway of this compound to Amfenac and its inhibitory effect.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common method involves the following key steps, as described in patent literature:[11][12][13][14]
-
Chlorination: 2-aminobenzophenone is reacted with a chlorinating agent, such as tert-butyl hypochlorite or N-chlorosuccinimide, in a suitable solvent like dichloromethane at low temperatures.[11][12]
-
Condensation and Rearrangement: The chlorinated intermediate is then condensed with methylthioacetamide. This is followed by a Sommelet-Hauser type rearrangement to yield 2-amino-3-benzoyl-α-(methylthio)benzeneacetamide.[11]
-
Reduction: The resulting intermediate undergoes reduction to remove the methylthio group. A common reducing agent for this step is Raney nickel in a solvent mixture such as tetrahydrofuran (THF) and water.[11][13]
-
Purification and Crystallization: The crude this compound is purified, often by recrystallization from a solvent like isopropanol, to yield the final product as yellow crystals.[11][13] Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).[11]
References
- 1. This compound | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 78281-72-8 [m.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound [drugfuture.com]
- 6. centaurpharma.com [centaurpharma.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN101906055A - Synthesis method of this compound - Google Patents [patents.google.com]
- 13. WO2014207769A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 14. US9630909B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
A Technical Guide to the Early-Stage In Vitro Anti-inflammatory Effects of Nepafenac
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage in vitro studies on the anti-inflammatory effects of nepafenac. This compound is a non-steroidal anti-inflammatory drug (NSAID) prodrug that is converted to its active metabolite, amfenac, by intraocular hydrolases.[1][2][3][4] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound's anti-inflammatory activity stems from its active metabolite, amfenac, which is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] By inhibiting COX enzymes, amfenac effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1][4]
Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Mechanism of this compound's anti-inflammatory action.
Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of this compound and its active metabolite, amfenac, against COX-1 and COX-2 has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity (IC50)
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | COX-1 | 64.3 | [5] |
| Amfenac | COX-1 | 0.25 | [5] |
| Amfenac | COX-2 | 0.15 | [5] |
| Diclofenac | COX-1 | 0.12 | [5] |
Note: Lower IC50 values indicate greater potency.
Table 2: Ex Vivo Inhibition of Prostaglandin Synthesis by this compound (0.1%)
| Tissue | Inhibition of Prostaglandin Synthesis | Duration of Inhibition | Reference |
| Iris/Ciliary Body | 85-95% | 6 hours | [5][6] |
| Retina/Choroid | 55% | 4 hours | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.
Objective: To measure the IC50 values of this compound and amfenac for COX-1 and COX-2.
Materials:
-
Test compounds (this compound, Amfenac)
-
Reference compound (e.g., Diclofenac)
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are pre-incubated with the test compounds at various concentrations for a specified period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for a defined time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Termination of Reaction: The reaction is stopped by the addition of a stopping agent (e.g., a strong acid).
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a specific immunoassay (e.g., EIA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Ex Vivo Prostaglandin Synthesis Inhibition Assay
This assay measures the ability of a topically administered compound to inhibit prostaglandin synthesis in ocular tissues.
Objective: To evaluate the efficacy and duration of action of topically applied this compound in inhibiting prostaglandin synthesis in the iris/ciliary body and retina/choroid.
Model: Rabbit model of trauma-induced ocular inflammation.
Procedure:
-
Dosing: A single topical ocular dose of this compound (e.g., 0.1%) is administered to the eyes of the rabbits.
-
Tissue Collection: At various time points post-dosing, the animals are euthanized, and the iris/ciliary body and retina/choroid are dissected.
-
Prostaglandin Synthesis Induction: The collected tissues are incubated in a suitable buffer containing arachidonic acid to stimulate prostaglandin synthesis.
-
Extraction and Quantification: The prostaglandins are extracted from the incubation medium and quantified using a suitable method, such as a radioimmunoassay or an enzyme immunoassay for PGE2.
-
Data Analysis: The level of prostaglandin synthesis in the treated eyes is compared to that in the vehicle-treated contralateral eyes to determine the percentage of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro evaluation of this compound's anti-inflammatory effects.
Caption: General experimental workflow for in vitro studies.
Conclusion
Early-stage in vitro and ex vivo studies have been instrumental in elucidating the anti-inflammatory mechanism of this compound. The data clearly demonstrates that this compound, through its active metabolite amfenac, is a potent inhibitor of COX enzymes, leading to a significant reduction in prostaglandin synthesis. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel anti-inflammatory agents. The visualization of the signaling pathway and experimental workflows offers a clear and concise summary of the core concepts for researchers in the field.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - BioPharma Notes [biopharmanotes.com]
- 3. In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaurpharma.com [centaurpharma.com]
- 5. This compound, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: I. Assessment of anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Nepafenac's Impact on Prostaglandin Synthesis in Ocular Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of nepafenac, a non-steroidal anti-inflammatory drug (NSAID), on prostaglandin synthesis within ocular tissues. As a prodrug, this compound's efficacy is intrinsically linked to its conversion to the potent cyclooxygenase (COX) inhibitor, amfenac. This document details the inhibitory effects of both compounds on COX-1 and COX-2 enzymes, presents quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to derive these findings. Signaling pathways and experimental workflows are visualized to enhance understanding of the pharmacological activity and evaluation of this topical ophthalmic agent.
Introduction
Inflammation in ocular tissues, particularly following surgical procedures like cataract extraction, is largely mediated by prostaglandins (PGs). Prostaglandins are lipid compounds synthesized via the cyclooxygenase (COX) pathway and are key players in inflammatory cascades, leading to symptoms such as pain, swelling, and breakdown of the blood-aqueous and blood-retinal barriers.[1] this compound is a topical NSAID specifically designed for ophthalmic use to manage pain and inflammation.[2] Its unique prodrug structure allows for enhanced penetration into ocular tissues, where it is converted into its active metabolite, amfenac.[3][4] This targeted delivery and activation mechanism contributes to its potent anti-inflammatory effects in both the anterior and posterior segments of the eye.[5][6]
Mechanism of Action
This compound's anti-inflammatory and analgesic properties are a direct result of the inhibition of prostaglandin synthesis by its active metabolite, amfenac. The process can be delineated into two key stages:
-
Corneal Penetration and Bioactivation: Administered as a topical ophthalmic suspension, this compound, being an uncharged molecule, readily penetrates the cornea.[6] Within various ocular tissues, including the iris, ciliary body, retina, and choroid, intraocular hydrolases rapidly convert this compound to amfenac.[4][6] This bioactivation is significantly higher in the vascularized tissues of the posterior segment, such as the retina and choroid, compared to the cornea.
-
Cyclooxygenase Inhibition: Amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes.[6][7] These enzymes are critical for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2). By inhibiting COX enzymes, amfenac effectively blocks the synthesis of these pro-inflammatory mediators. While this compound itself has weak COX inhibitory activity, its efficient conversion to amfenac ensures targeted and sustained anti-inflammatory action at the site of inflammation.[8][9]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. raybiotech.com [raybiotech.com]
- 9. Prostaglandin E2 ELISA Kit (ab287802) is not available | Abcam [abcam.com]
Methodological & Application
Revolutionizing Ocular Drug Development: A Validated HPLC Method for Nepafenac Quantification in Biological Samples
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for ophthalmic drug research and development, a comprehensive High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the precise quantification of Nepafenac in various biological samples. This application note provides detailed protocols for the determination of this compound in plasma, aqueous humor, and ocular tissues, offering researchers, scientists, and drug development professionals a robust tool to accelerate preclinical and clinical studies of this potent non-steroidal anti-inflammatory drug (NSAID).
This compound is a widely prescribed topical ophthalmic prodrug for the management of pain and inflammation associated with cataract surgery. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. The methodologies outlined in this document are designed to deliver high sensitivity, specificity, and reproducibility, ensuring reliable data for regulatory submissions and research publications.
Introduction
This compound, chemically known as 2-amino-3-benzoylbenzeneacetamide, is a prodrug that rapidly penetrates the cornea and is converted by intraocular hydrolases to its active metabolite, amfenac. Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis and reducing ocular inflammation and pain. The low aqueous solubility of this compound presents analytical challenges, necessitating a well-developed and validated quantification method. This application note addresses this need by providing a detailed HPLC-UV method.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method, particularly for optimizing sample extraction procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Aqueous Solubility | Low | [2][3] |
| pKa | Not explicitly found | |
| logP | Not explicitly found |
Recommended Internal Standard
For accurate quantification, the use of an internal standard (IS) is critical to compensate for variations during sample preparation and injection. Based on structural similarity and chromatographic behavior, Diclofenac sodium is a suitable and commercially available internal standard for this compound analysis by HPLC-UV.[4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Diclofenac sodium (Internal Standard, ≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, hexane)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate buffer (pH 4.0 with formic acid) : Methanol (27.5:45:27.5, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection | UV at 238 nm[5][6][8] |
| Internal Standard | Diclofenac sodium |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Diclofenac sodium (IS) in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution: Prepare a 10 µg/mL working solution of Diclofenac sodium by diluting the stock solution with the mobile phase.
-
Calibration Standards and QC Samples: Spike blank biological matrix (plasma, aqueous humor, etc.) with appropriate volumes of the this compound working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocols
This is a rapid and simple method for sample clean-up.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (10 µg/mL Diclofenac sodium).
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
LLE offers a cleaner extract compared to protein precipitation.
-
To 100 µL of the biological sample, add 50 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase and inject.
SPE provides the cleanest extracts and allows for sample concentration.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of HPLC grade water through the C18 cartridge.
-
Load the sample: To 500 µL of the sample, add 50 µL of the internal standard. Acidify with 50 µL of 2% formic acid. Load the entire volume onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[7] |
| Precision (RSD%) | |
| - Intra-day | < 2%[1][7] |
| - Inter-day | < 2%[7] |
| Accuracy (Recovery %) | 97.40% to 102.10%[7] |
| Limit of Detection (LOD) | 0.0195 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.039 µg/mL[7] |
| Specificity | No interference from endogenous components was observed. |
| Robustness | The method was found to be robust with small, deliberate changes in mobile phase composition and flow rate. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Method Development Logic
Caption: Logical flow of HPLC method development.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound in various biological matrices. The comprehensive protocols for sample preparation and the validated chromatographic conditions offer a valuable resource for researchers in the field of ophthalmology and pharmaceutical sciences. The successful application of this method will undoubtedly contribute to a better understanding of the pharmacokinetic profile of this compound and aid in the development of new and improved ocular therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. irjpms.com [irjpms.com]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. Development and validation of HPLC analytical method for this compound in ophthalmic dosage form (suspension) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Standard Operating Procedure for Nepafenac Use in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
Nepafenac is a nonsteroidal anti-inflammatory drug (NSAID) prodrug. Following administration, it penetrates the cornea and is rapidly converted by intraocular hydrolases to its active metabolite, amfenac.[1][2][3] Amfenac is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][5] These application notes provide a standard operating procedure for the use of this compound in in vitro cell culture experiments to evaluate its cytotoxic and anti-inflammatory properties.
Mechanism of Action
This compound's mechanism of action involves its conversion to amfenac, which then inhibits COX-1 and COX-2. This leads to a reduction in the production of prostaglandins, such as prostaglandin E2 (PGE2), thereby mitigating inflammatory responses.[2][4][5] Some studies suggest that amfenac may also exert its effects through COX-independent pathways, such as by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase signaling pathway.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, amfenac, from various in vitro studies.
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (Amfenac) | COX-1 | - | 0.25 µM | [4] |
| COX-2 | - | 0.15 µM | [4] | |
| Cell Viability (this compound, 24h) | ARPE-19 (Human Retinal Pigment Epithelial) | 6.25 µg/mL | 92.1 ± 1.3% | [1] |
| 12.5 µg/mL | 91.9 ± 0.9% | [1] | ||
| 25 µg/mL | 92.8 ± 1.0% | [1] | ||
| 50 µg/mL | 89.1 ± 5.2% | [1] | ||
| 100 µg/mL | 37.3 ± 16.8% | [1] | ||
| R28 (Rat Neurosensory) | 6.25 µg/mL | 86.4 ± 3.1% | [1] | |
| 12.5 µg/mL | 88.4 ± 3.3% | [1] | ||
| 25 µg/mL | 89.9 ± 5.0% | [1] | ||
| 50 µg/mL | 82.3 ± 12.6% | [1] | ||
| 100 µg/mL | 54.2 ± 7.2% | [1] | ||
| PGE2 Inhibition (this compound 0.1%) | Aqueous Humor (Human, in vivo) | - | Mean PGE2: 322 ± 197.8 pg/ml | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for in vitro experiments.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
Cell Culture and Treatment
-
Culture the desired cell line (e.g., ARPE-19, macrophages) in the appropriate complete growth medium in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in multi-well plates at a density appropriate for the specific assay.
-
Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
For anti-inflammatory assays, cells are often pre-treated with an inflammatory stimulus (e.g., lipopolysaccharide [LPS] for macrophages) to induce the expression of COX-2 and production of prostaglandins.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
After the this compound treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anti-Inflammatory Assay: Measurement of Prostaglandin E2 (PGE2) by ELISA
This protocol is a general guideline for a competitive ELISA.
-
Collect the cell culture supernatant after this compound treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the PGE2 ELISA according to the manufacturer's instructions of a commercial kit.
-
Briefly, standards and samples are added to a microplate pre-coated with a PGE2 antibody.
-
A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Quantify the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
Anti-Inflammatory Assay: Measurement of Interleukin-6 (IL-6) by ELISA
This protocol is a general guideline for a sandwich ELISA.
-
Collect the cell culture supernatant after this compound treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the IL-6 ELISA according to the manufacturer's instructions of a commercial kit.
-
Briefly, standards and samples are added to a microplate pre-coated with an anti-IL-6 capture antibody.
-
After incubation and washing, a biotinylated detection antibody specific for IL-6 is added.
-
Following another incubation and wash, streptavidin-HRP is added.
-
A substrate solution is then added, and the color development is measured. The intensity of the color is directly proportional to the concentration of IL-6.
-
Quantify the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR) for COX-2
This protocol provides a general workflow for measuring COX-2 mRNA expression.
-
After this compound treatment, lyse the cells and extract total RNA using a suitable kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform RT-qPCR using a thermal cycler with specific primers for COX-2 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in COX-2 gene expression.
Protein Analysis: Western Blot for Phosphorylated ERK (p-ERK)
This protocol outlines the general steps for detecting p-ERK by Western blotting.
-
After treatment with amfenac (the active metabolite), lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
Mandatory Visualizations
Caption: this compound's mechanism of action and signaling pathway.
Caption: General experimental workflow for this compound in cell culture.
References
- 1. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaurpharma.com [centaurpharma.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound and amfenac on retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Topical ophthalmic NSAIDs: a discussion with focus on this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nepafenac Administration in Animal Models of Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of nepafenac in various animal models of ocular inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other anti-inflammatory compounds.
Introduction to this compound in Ocular Inflammation
This compound is a nonsteroidal anti-inflammatory drug (NSAID) prodrug.[1][2][3] Following topical ocular administration, it rapidly penetrates the cornea and is converted by intraocular hydrolases to its active metabolite, amfenac.[1][2][3] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are essential for the production of prostaglandins (PGs).[1] Prostaglandins are key mediators of inflammation and pain in the eye.[1] By inhibiting prostaglandin synthesis, this compound effectively reduces ocular inflammation and pain.[1][2] Animal studies have demonstrated that topical this compound can penetrate into the posterior segment of the eye, making it effective for treating inflammation in both the anterior and posterior chambers.[3][4][5]
Mechanism of Action: this compound and the Cyclooxygenase Pathway
The anti-inflammatory effect of this compound is mediated through the inhibition of the cyclooxygenase (COX) pathway. The following diagram illustrates this mechanism.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound administration in animal models.
Table 1: this compound Concentration and Efficacy in Rabbit Models
| Inflammation Model | This compound Concentration | Administration Protocol | Key Findings | Reference |
| Healthy Rabbits | 0.1% | 1 drop in the right eye, 4-day experiment | Significantly decreased PGE2 levels in aqueous (14.75 ± 7.60 pg/mL) and vitreous humor (9.83 ± 4.55 pg/mL). | [6][7] |
| Phacoemulsification | 0.1% | 4 times a day | Showed the lowest levels of PGE2 at day 1 and 2 post-surgery. | [8] |
| Single Topical Dose | 0.1% | 30 µL single dose | Peak this compound and amfenac levels in sclera, choroid, and retina observed within 0.25 to 4 hours. | [9] |
| Endotoxin-induced Uveitis | 0.1% | 2 single doses (50 µl/dose) | Nearly complete inhibition of FITC-dextran accumulation (96.3%) and 62.0% inhibition of PGE2. | [10] |
| Long-term Safety | 0.3%, 1%, 1.5% | 2 drops, 3 times daily for 6 months | No significant ocular findings or systemic toxicity. | [11] |
| Intravitreal Injection | 0.3, 0.5, 0.75, and 1.5 mg | Single intravitreal injection | Nontoxic to the rabbit retina. | [12] |
Table 2: this compound and Amfenac Pharmacokinetics in Animal Models
| Animal Model | This compound Dose | Tissue | Cmax (this compound) | Cmax (Amfenac) | Tmax | Reference |
| Beagle Dogs (Intracanalicular Insert) | Low Dose | Tear Fluid | 671 ng/mL | 153 ng/mL | 2 hours | [13] |
| Beagle Dogs (Intracanalicular Insert) | Low Dose | Aqueous Humor | Not Detected | 18.3 ng/mL | 7 days | [13] |
| New Zealand White Rabbits | 0.3% (single 30 µL dose) | Plasma | - | - | 0.5 - 4 hours | [14] |
| Cynomolgus Monkeys (Multiple Doses) | 0.3% | Sclera | 1580 nM | 21.3 nM | 1-2 hours | [9] |
| Cynomolgus Monkeys (Multiple Doses) | 0.3% | Choroid | 386 nM | 11.8 nM | 1-2 hours | [9] |
| Cynomolgus Monkeys (Multiple Doses) | 0.3% | Retina | 292 nM | 2.58 nM | 1-2 hours | [9] |
| Cynomolgus Monkeys (Multiple Doses) | 0.3% | Vitreous Humor | 13.8 nM | 2.82 nM | 1-2 hours | [9] |
Experimental Protocols
Protocol 1: Endotoxin-Induced Uveitis (EIU) in Rats
This model is used to study acute anterior uveitis.[15]
Workflow Diagram:
Caption: Workflow for Endotoxin-Induced Uveitis.
Methodology:
-
Animal Model: Lewis rats are commonly used for this model.[15][16][17][18]
-
Induction of Uveitis: A single subcutaneous injection of lipopolysaccharide (LPS) from Salmonella minnesota or other appropriate strains is administered into the footpad.[16] A typical dose is 100 µg.[16]
-
This compound Administration:
-
Formulation: this compound ophthalmic suspension (e.g., 0.1%).
-
Dosing Regimen: A single drop is administered topically to the eye. The timing of administration can be varied (e.g., 1 hour before LPS injection, immediately after, or at multiple time points post-injection).
-
-
Assessment of Inflammation (24 hours post-LPS):
-
Clinical Examination: The eyes are examined using a slit-lamp microscope to assess signs of inflammation such as iris hyperemia and anterior chamber flare.
-
Aqueous Humor Analysis: Aqueous humor is collected to measure:
-
Histopathology: Eyes are enucleated, fixed, and sectioned for histological examination to assess inflammatory cell infiltration in the iris and ciliary body.
-
Protocol 2: Phacoemulsification-Induced Ocular Inflammation in Rabbits
This model simulates the inflammation that occurs after cataract surgery.[8]
Workflow Diagram:
Caption: Workflow for Phacoemulsification Model.
Methodology:
-
Animal Model: New Zealand White rabbits are a suitable model.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A standard phacoemulsification procedure is performed on one eye.
-
-
This compound Administration:
-
Formulation: this compound ophthalmic suspension (e.g., 0.1%).
-
Dosing Regimen: One drop is administered topically. A common regimen is to start one day before surgery and continue for a specified period post-operatively (e.g., up to 15 days).[8] Dosing frequency is typically three to four times daily.[8][19]
-
-
Assessment of Inflammation:
Protocol 3: Concanavalin A-Induced Retinal Inflammation in Rabbits
This model is used to evaluate the effect of this compound on posterior segment inflammation.[4]
Methodology:
-
Animal Model: New Zealand White rabbits.
-
Induction of Inflammation: Intravitreal injection of Concanavalin A (Con A) to induce retinal inflammation.
-
This compound Administration:
-
Formulation: this compound ophthalmic suspension (e.g., 0.5%).
-
Dosing Regimen: Topical administration, for instance, five times a day.[20]
-
-
Assessment of Inflammation:
-
Vitreous Humor Analysis: Measurement of vitreous protein and PGE2 concentrations to assess the breakdown of the blood-retinal barrier.[4]
-
Histopathology: Evaluation of retinal tissue for inflammatory changes.
-
Logical Relationships in this compound Research
The following diagram illustrates the logical flow and relationships in preclinical research involving this compound for ocular inflammation.
Caption: Logical flow of this compound research.
These protocols and data provide a foundation for conducting robust preclinical studies on this compound and other potential ocular anti-inflammatory agents. Researchers should adapt these protocols to their specific research questions and institutional guidelines.
References
- 1. centaurpharma.com [centaurpharma.com]
- 2. Analgesic and anti-inflammatory effectiveness of this compound 0.1% for cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 Levels of Aqueous and Vitreous Humor in Ketorolac 0.4% and this compound 0.1% Administered Healthy Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Distribution of topical ocular this compound and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. metrovision.fr [metrovision.fr]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Silibinin treatment prevents endotoxin-induced uveitis in rats in vivo and in vitro | PLOS One [journals.plos.org]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. Anti-inflammatory Effects of Sinomenium Acutum Extract On Endotoxin-induced Uveitis in Lewis Rats [medsci.org]
- 18. Endotoxin-induced uveitis in rats: morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. novartis.com [novartis.com]
- 20. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nepafenac in the Study of Ocular Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation in the eye is a complex physiological process mediated by the release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from stimulated sensory nerve endings.[1][2] This process contributes to key inflammatory responses including vasodilation, increased vascular permeability, and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) are crucial tools for investigating the inflammatory cascade. Nepafenac, a topical NSAID, serves as a unique and effective tool for studying the specific contribution of the cyclooxygenase (COX) pathway to neurogenic inflammation in ocular tissues.
This compound is a prodrug that, after topical administration, readily penetrates the cornea due to its neutral, lipophilic structure.[3][4] Within the eye, it is rapidly converted by intraocular hydrolases into its active metabolite, amfenac.[3][5] Amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (PGs).[6][7][8] By blocking prostaglandin production, this compound allows researchers to dissect the role of these lipid mediators in the broader context of neurogenic inflammation. Its superior penetration and targeted bioactivation in vascularized ocular tissues make it particularly valuable for studying inflammatory processes in both the anterior and posterior segments of the eye.[9][10]
Mechanism of Action: From Prodrug to Prostaglandin Inhibition
The therapeutic effect of this compound is dependent on its conversion to the active molecule, amfenac. Once instilled in the eye, this compound penetrates the cornea and is hydrolyzed by enzymes within the iris, ciliary body, and retina into amfenac.[3][5][9][10] Amfenac then exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes.[5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators that cause inflammation and sensitize pain receptors.[5][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Neurogenic inflammation of the ocular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: I. Assessment of anti-inflammatory efficacy - ProQuest [proquest.com]
- 5. centaurpharma.com [centaurpharma.com]
- 6. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Sustained Ocular Delivery of Nepafenac: Application Notes and Protocols for Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of sustained-release delivery systems for Nepafenac in experimental models. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is converted to its active metabolite, amfenac, by intraocular hydrolases. Amfenac is a potent inhibitor of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are involved in the inflammatory cascade. Sustained delivery systems are crucial for improving the therapeutic efficacy of this compound by maintaining therapeutic drug levels at the target site, reducing dosing frequency, and minimizing side effects.
This guide covers various delivery platforms, including nanoparticles, in-situ gelling systems, microparticles, and punctal plugs, providing quantitative data, detailed experimental protocols, and visual representations of key processes.
This compound Delivery Systems: A Comparative Overview
A variety of polymeric and lipid-based systems have been investigated for the sustained delivery of this compound. The choice of delivery system depends on the desired release profile, target ocular tissue, and the specific experimental model. Below is a summary of quantitative data from various experimental studies.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | ||||||
| Nanostructured Lipid Carriers (NLCs) | Glyceryl monostearate, Miglyol, Soy lecithin, Cremophor EL | 92.42 ± 3.46 | - | - | - | [1] |
| Microparticles | ||||||
| Cyclodextrin-based | This compound, γ-Cyclodextrin, HP-β-Cyclodextrin, various polymers | ~5000-6000 | -6 to -27 | - | - | [2][3] |
| In-situ Gels | ||||||
| Poloxamer/Chitosan | Poloxamer 407 (18% w/w), Chitosan (0.3% w/w) | - | - | - | 83-92 (Drug Content) | [4] |
| Sodium Alginate | Sodium Alginate (Protanal PH 1033) | - | - | - | - | [5] |
Note: '-' indicates data not reported in the cited sources.
Table 2: In Vitro Drug Release and Permeation of this compound Delivery Systems
| Delivery System | In Vitro Release Profile | Permeation Enhancement (vs. Commercial Suspension) | Reference |
| Nanoparticles | |||
| Nanofibers | ~79.87% release over 6 hours | 2.67-fold increase in corneal permeation | |
| In-situ Gels | |||
| Poloxamer/Chitosan | 78% release over 12 hours | Higher retention and permeation in the cornea | [4][6] |
| Sodium Alginate | Sustained release over 24 hours | ~10-fold higher drug concentration permeated | [7] |
| Microparticles | |||
| Cyclodextrin-based | - | High permeation through bovine sclera | [2] |
| Punctal Plugs | |||
| Polyethylene Glycol Hydrogel | Projected release over ~120 days | - | [8] |
Note: '-' indicates data not reported in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound sustained-release systems, compiled from various experimental studies.
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
Protocol based on the melt emulsification and ultrasonication method.[9]
Materials:
-
This compound
-
Glyceryl monostearate (Solid lipid)
-
Miglyol 812N (Liquid lipid)
-
Cremophor EL (Surfactant)
-
Soy lecithin (Surfactant)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh this compound, glyceryl monostearate, and Miglyol 812N. Heat the mixture to 87°C under magnetic stirring until a clear lipid phase is obtained.
-
Preparation of Aqueous Phase: Dissolve Cremophor EL and soy lecithin in deionized water. Heat the aqueous phase to 87°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Ultrasonication: Sonicate the coarse emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Cooling and NLC Formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
Purification: The resulting NLC dispersion can be purified by dialysis to remove unentrapped drug and excess surfactants.
Preparation of this compound-Loaded In-Situ Gelling System
Protocol based on a temperature and pH-sensitive polymer combination.[4][10]
Materials:
-
This compound
-
Poloxamer 407 (e.g., Pluronic F127)
-
Carbopol 934
-
Hydroxypropyl methylcellulose (HPMC) 15cps
-
Acetate buffer (pH 5.0)
-
Benzalkonium chloride (preservative, optional)
Procedure:
-
Drug Solution Preparation: Dissolve this compound in acetate buffer (pH 5.0).
-
Polymer Dispersion: Cool the drug solution in an ice bath. Slowly add Poloxamer 407 with continuous stirring.
-
Complete Dissolution: Store the resulting solution in a refrigerator at 4°C for 24 hours to ensure complete dissolution of the Poloxamer.
-
Addition of Other Polymers: To the cold Poloxamer solution, slowly add Carbopol 934 and HPMC with continuous stirring until a homogenous dispersion is formed.
-
Sterilization: The final formulation can be sterilized by autoclaving at 121°C and 15 lb pressure for 20 minutes.[4]
Preparation of this compound-Loaded Cyclodextrin-Based Microparticles
Protocol based on the self-assembly of cyclodextrin complexes.[3]
Materials:
-
This compound
-
γ-Cyclodextrin (γ-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Carboxymethyl cellulose (CMC) or other hydrophilic polymers
-
Ethylenediaminetetraacetic acid (EDTA)
-
Benzalkonium chloride (BAK)
-
Sodium chloride (NaCl)
-
Aqueous solution
Procedure:
-
Cyclodextrin Solution: Prepare an aqueous solution containing 15% (w/v) γ-CD and 8% (w/v) HP-β-CD.
-
Polymer Addition: Dissolve the desired hydrophilic polymer (e.g., CMC) in the cyclodextrin solution.
-
Addition of Excipients: Add EDTA, BAK, and NaCl to the solution and stir until dissolved.
-
This compound Incorporation: Add this compound (e.g., 18 mg in 6 mL of solution) to the polymer-cyclodextrin solution.
-
Microparticle Formation: The microparticles form through the self-assembly of the this compound/cyclodextrin complexes, facilitated by the presence of the polymer.
In Vitro Drug Release Study
Protocol using a dialysis membrane method.[4]
Apparatus and Materials:
-
Beaker (500 mL)
-
Magnetic stirrer
-
Phosphate buffer (pH 7.4)
-
Dialysis membrane (e.g., cellulose acetate)
-
This compound formulation
Procedure:
-
Preparation of Release Medium: Fill the beaker with 250 mL of phosphate buffer (pH 7.4) and place it on a magnetic stirrer. Equilibrate the medium to 37 ± 0.5°C.
-
Sample Preparation: Take a specified length of the dialysis membrane and seal one end. Fill the dialysis bag with a known amount of the this compound formulation and seal the other end.
-
Initiation of Release Study: Immerse the dialysis bag containing the formulation into the release medium.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a defined volume of the release medium (e.g., 5 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed phosphate buffer to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples for this compound concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[2][11]
Ex Vivo Corneal Permeation Study
Protocol using a Franz diffusion cell.[3]
Apparatus and Materials:
-
Franz diffusion cells
-
Freshly excised cornea (e.g., bovine, porcine)
-
Carbonate buffer (pH 7.2)
-
This compound formulation
Procedure:
-
Corneal Preparation: Obtain fresh animal eyes from a local abattoir. Carefully excise the cornea with a 2-4 mm rim of scleral tissue.
-
Franz Cell Assembly: Mount the excised cornea between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Equilibration: Fill both the donor and receptor compartments with carbonate buffer (pH 7.2) and allow the tissue to equilibrate for 1 hour at 37°C with magnetic stirring in the receptor compartment.
-
Application of Formulation: After equilibration, remove the buffer from the donor compartment and replace it with a known volume (e.g., 2 mL) of the this compound formulation.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Drug Quantification: Analyze the samples for this compound concentration using a validated HPLC method.
In Vivo Anti-Inflammatory Efficacy Study
Protocol using a rabbit model of endotoxin-induced uveitis.[12]
Animals and Materials:
-
New Zealand white rabbits
-
This compound formulation
-
Lipopolysaccharide (LPS, endotoxin)
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
-
Apparatus for fluorophotometry
-
Materials for aqueous humor collection and PGE₂ immunoassay
Procedure:
-
Animal Acclimatization: Acclimatize the rabbits to the laboratory conditions for a sufficient period before the experiment.
-
Drug Administration: Administer two single doses (50 µL each) of the this compound formulation or vehicle control to the rabbit eyes.
-
Induction of Inflammation: Administer LPS intravenously to induce ocular inflammation, along with FITC-dextran.
-
Assessment of Inflammation: After 90 minutes, scan the rabbit eyes using fluorophotometry to measure the accumulation of FITC-dextran in the anterior chamber (an indicator of blood-aqueous barrier breakdown).
-
Aqueous Humor Analysis: Collect aqueous humor samples and analyze for prostaglandin E₂ (PGE₂) concentrations using an immunoassay.
-
Data Analysis: Compare the levels of FITC-dextran and PGE₂ in the eyes treated with the this compound formulation to those of the vehicle-treated control group to determine the anti-inflammatory efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental processes is essential for understanding and replicating research.
This compound's Anti-Inflammatory Signaling Pathway
This compound acts as a prodrug. After topical administration, it penetrates the cornea and is converted by ocular tissue hydrolases into its active form, amfenac. Amfenac then inhibits the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluation of this compound Delivery Systems
The development and evaluation of a novel this compound delivery system typically follow a structured workflow, from formulation to in vivo testing.
Caption: Experimental workflow for this compound delivery systems.
Conclusion
The development of sustained-release delivery systems for this compound offers a promising approach to enhance its therapeutic efficacy in treating ocular inflammation. The choice of the delivery system, whether nanoparticle, in-situ gel, microparticle, or punctal plug, will depend on the specific clinical indication and desired duration of action. The protocols and data presented in these application notes provide a comprehensive resource for researchers to design, fabricate, and evaluate novel this compound formulations for experimental and preclinical studies. Careful characterization of the physicochemical properties, in vitro release kinetics, and in vivo efficacy is essential for the successful translation of these advanced drug delivery systems to clinical practice.
References
- 1. Nanostructured lipid carrier (NLC)-based novel hydrogels as potential carriers for this compound applied after cataract surgery for the treatment of inflammation: design, characterization and in vitro cellular inhibition and uptake studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation | Semantic Scholar [semanticscholar.org]
- 3. In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprs.com [ijprs.com]
- 5. In Situ Gel Formulation for Enhanced Ocular Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Nanostructured lipid carrier (NLC)-based novel hydrogels as potential carriers for this compound applied after cataract surgery for the treatment of infla ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00552K [pubs.rsc.org]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: In Vitro Determination of Nepafenac's IC50 on COX Enzymes
Introduction
Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) formulated as a topical ophthalmic suspension for the management of pain and inflammation associated with cataract surgery.[1][2] It functions as a prodrug, which, after penetrating the cornea, is rapidly converted by intraocular hydrolases to its active metabolite, amfenac.[3][4][5][6] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][4][5] This application note provides detailed protocols for in vitro assays to determine the half-maximal inhibitory concentration (IC50) of this compound's active form, amfenac, on COX-1 and COX-2 enzymes.
Mechanism of Action
This compound's efficacy is rooted in its efficient conversion to amfenac at the site of inflammation within the eye.[1][3][5] This targeted delivery minimizes systemic exposure. Amfenac then inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins that cause postoperative ocular inflammation and pain.[2][4][5]
Caption: this compound's metabolic activation and mechanism of action.
Data Presentation: IC50 Values
The inhibitory activity of amfenac, the active metabolite of this compound, against COX-1 and COX-2 has been determined in various in vitro studies. The following table summarizes the reported IC50 values.
| Compound | Target Enzyme | IC50 (µM) |
| Amfenac | COX-1 | 0.25 |
| Amfenac | COX-2 | 0.15 |
Note: Data derived from in vitro studies.[7] Amfenac has been shown to be a more potent inhibitor of COX-2 than ketorolac or bromfenac.[8][9]
Experimental Protocols
A common method for determining the IC50 of COX inhibitors in vitro is the fluorometric inhibitor screening assay. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.
Experimental Workflow
Caption: Workflow for COX enzyme inhibition assay.
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[10][11][12][13]
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Amfenac (and this compound as a control)
-
Dimethyl sulfoxide (DMSO)
-
Arachidonic acid (substrate)
-
Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Hemin
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence plate reader
2. Reagent Preparation:
-
Assay Buffer: Prepare according to the manufacturer's instructions. Keep on ice.
-
Enzyme Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes with sterile, distilled water. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to the working concentration in the assay buffer and keep on ice.
-
Amfenac Stock Solution: Dissolve amfenac in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of amfenac in assay buffer at 10 times the final desired concentration.
-
Arachidonic Acid Solution: Prepare a working solution of arachidonic acid in the assay buffer.
-
Fluorogenic Substrate Solution: Prepare the ADHP solution according to the kit's instructions, protecting it from light.
3. Assay Procedure:
-
Plate Setup:
-
Blank Wells (No Enzyme): Add 160 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of ADHP.
-
Enzyme Control Wells (100% Activity): Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of ADHP, 10 µL of diluted enzyme (COX-1 or COX-2), and 10 µL of DMSO (solvent control).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of ADHP, 10 µL of diluted enzyme (COX-1 or COX-2), and 10 µL of the diluted amfenac solution.
-
Positive Control Wells: Prepare wells with the respective known COX-1 or COX-2 inhibitor.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at 25°C for 10-15 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
4. Data Analysis:
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (slope) by choosing two points in the linear portion of the fluorescence versus time curve (ΔRFU/Δt).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each amfenac concentration: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the amfenac concentration. The IC50 value is the concentration of amfenac that produces 50% inhibition of the COX enzyme activity, determined by non-linear regression analysis of the dose-response curve.
Conclusion
The provided protocols offer a robust framework for researchers to determine the in vitro inhibitory activity of this compound's active metabolite, amfenac, on COX-1 and COX-2 enzymes. Accurate determination of IC50 values is crucial for understanding the pharmacological profile of this NSAID and for the development of new anti-inflammatory agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaurpharma.com [centaurpharma.com]
- 4. This compound - BioPharma Notes [biopharmanotes.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo pharmacokinetics and in vitro pharmacodynamics of this compound, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. content.abcam.com [content.abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Quantifying Nepafenac and Amfenac in Aqueous Humor and Retinal Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepafenac is a non-steroidal anti-inflammatory and analgesic prodrug administered as a topical ophthalmic suspension.[1] Following administration, it rapidly penetrates the cornea and is converted by intraocular hydrolases to its active metabolite, amfenac.[1][2][3] Amfenac is a potent inhibitor of prostaglandin H synthase, also known as cyclooxygenase (COX-1 and COX-2), enzymes essential for prostaglandin production.[1][3] By blocking this pathway, amfenac reduces inflammation and pain associated with ocular surgery.[2]
The unique prodrug structure of this compound enhances its corneal penetration.[4] Its bioactivation occurs within target ocular tissues like the iris-ciliary body and retina/choroid, allowing for targeted anti-inflammatory activity.[3][4][5] Quantifying the concentrations of both this compound and amfenac in specific ocular compartments, such as the aqueous humor and retinal tissue, is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This data helps in understanding drug distribution, efficacy, and duration of action in preclinical and clinical drug development.
This document provides detailed protocols for the sample collection, preparation, and quantification of this compound and amfenac in rabbit aqueous humor and retinal tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical method.[6]
Metabolic Pathway and Mechanism of Action
This compound's efficacy relies on its conversion to amfenac, which then exerts its anti-inflammatory effect by inhibiting COX enzymes. This process is crucial for reducing prostaglandins that mediate inflammation and pain.
Caption: Metabolic conversion of this compound to amfenac and its inhibitory action on COX enzymes.
Experimental Protocols
The following protocols are based on established methodologies for quantifying this compound and amfenac in ocular tissues from animal models, such as New Zealand White rabbits.[6][7]
Materials and Reagents
-
Chemicals and Standards:
-
This compound analytical standard
-
Amfenac analytical standard
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate
-
Purified water (e.g., Milli-Q or equivalent)
-
-
Equipment:
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)
-
Analytical balance
-
Tissue homogenizer
-
Microcentrifuge and tubes
-
Calibrated pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Animal Model and Dosing
-
Species: New Zealand White rabbits are commonly used for ocular pharmacokinetic studies.[6][7]
-
Dosing: A single, unilateral topical ocular dose of this compound ophthalmic suspension (e.g., 0.1% or 0.3%) is administered to one eye. The contralateral eye can serve as a negative control.[7]
-
Time Points: Tissues are collected at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to characterize the pharmacokinetic profile.[6][8]
Sample Collection and Preparation
Aqueous Humor:
-
At the designated time point, euthanize the animal.
-
Immediately perform an anterior chamber paracentesis using a 27- or 30-gauge needle to aspirate the aqueous humor.
-
Transfer the sample to a pre-weighed microcentrifuge tube.
-
Store samples at -80°C until analysis.
Retinal Tissue:
-
Following euthanasia and aqueous humor collection, enucleate the eye.
-
Dissect the eye to carefully isolate the retina.
-
Rinse the tissue with cold phosphate-buffered saline (PBS), blot dry, and record its weight.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
Sample Processing:
-
Aqueous Humor: Thaw samples on ice. Add 3 volumes of cold ACN containing the internal standard to precipitate proteins. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Retinal Tissue: Add homogenization buffer (e.g., cold PBS) to the weighed tissue sample. Homogenize the tissue thoroughly on ice. Add 3 volumes of cold ACN with internal standard to the homogenate for protein precipitation. Vortex and centrifuge as described above.
-
Final Extract: Carefully transfer the supernatant from either sample type to a new tube. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (e.g., 100 µL). Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
UPLC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Column: Waters Acquity CSH C18 (e.g., 100mm x 2.1mm, 1.7µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting with low %B, increasing to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, amfenac, and the internal standard must be optimized.
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity for each analyte.
-
Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and amfenac into blank matrix (aqueous humor or retinal tissue homogenate from untreated animals). Process these standards alongside the study samples.
-
Data Analysis: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Use a weighted linear regression to generate the standard curve.
-
Concentration Determination: Calculate the concentration of this compound and amfenac in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for quantifying this compound and amfenac in ocular tissues.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic data for this compound and amfenac in rabbit ocular tissues following a single topical instillation of 0.1% this compound suspension. Values are presented as Mean ± Standard Deviation.
Table 1: Pharmacokinetic Parameters in Aqueous Humor [8]
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₈ (ng·hr/mL) |
| This compound | Value not reported | 0.5 | Value not reported |
| Amfenac | 25.9 ± 4.4 | 1.0 | 83.5 ± 10.4 |
Note: this compound is rapidly converted to amfenac, making its detection transient in aqueous humor.[8]
Table 2: Pharmacokinetic Parameters in Retinochoroidal Tissue [8]
| Analyte | Cmax (ng/g) | Tmax (hr) | AUC₀₋₈ (ng·hr/g) |
| This compound | Value not reported | 0.5 | Value not reported |
| Amfenac | 12.5 ± 2.9 | 0.5 | 32.8 ± 6.6 |
Table 3: Peak Concentrations (Cmax) in Various Ocular Tissues (Single Dose) [7][10]
| Tissue | This compound Peak Conc. (nM) | Amfenac Peak Conc. (nM) | Tmax (hr) |
| Anterior Segment | |||
| Cornea | High, sustained levels | - | 0.5 - 1.0 |
| Iris-Ciliary Body | - | - | 1.0 |
| Posterior Segment | |||
| Sclera | 55.1 | 41.9 | 0.25 - 1.0 |
| Choroid | 4.03 | 3.10 | 0.5 - 4.0 |
| Retina | 2.72 | 0.705 | 0.5 - 4.0 |
Note: Data demonstrates an anterior-to-posterior concentration gradient, suggesting drug penetration to the back of the eye occurs via a trans-scleral or periocular route.[7][10][11] High concentrations of the this compound prodrug in tissues like the sclera may act as a reservoir for sustained conversion to active amfenac.[7][11]
Conclusion
The protocols outlined provide a robust framework for the accurate quantification of this compound and its active metabolite amfenac in key ocular tissues. The use of UPLC-MS/MS ensures high sensitivity and specificity, which is essential for defining the pharmacokinetic profiles of these compounds. The data consistently show that topical this compound effectively penetrates ocular tissues and is converted to amfenac, reaching pharmacologically relevant concentrations in both the anterior and posterior segments of the eye.[8][10] These methods and the resulting data are invaluable for the development and evaluation of ophthalmic NSAIDs.
References
- 1. centaurpharma.com [centaurpharma.com]
- 2. CN104490861A - Sustained-release this compound eye-drops preparation - Google Patents [patents.google.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of topical ocular this compound and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nepafenac Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Nepafenac solubility in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in PBS or cell culture media?
This compound is a hydrophobic compound with very low aqueous solubility.[1][2] While it dissolves well in the organic solvent DMSO, a rapid change in solvent polarity when diluting into an aqueous buffer like PBS causes the compound to crash out of solution, leading to precipitation.[3][4] This is a common issue with many poorly water-soluble drugs.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
The tolerance to DMSO is cell-line specific and depends on the duration of exposure.[5][6][7] However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many researchers recommending 0.1% or lower for sensitive cell lines or long-term studies.[6][7][8] It is always best practice to perform a vehicle control experiment to determine the highest tolerable DMSO concentration that does not affect cell viability or the experimental outcome.[4][5]
| Final DMSO Concentration | General Cellular Effects |
| < 0.1% | Generally considered safe with minimal effects; ideal for sensitive cells and long-term assays.[6][8] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for up to 72 hours; requires validation.[8] |
| 0.5% - 1.0% | May cause increased cytotoxicity and affect cell proliferation in some cell lines.[8][9] |
| > 1.0% | Often results in significant cytotoxicity and membrane damage.[8][9] |
Q3: Can I heat the solution to improve this compound solubility?
Gently warming the solvent can increase the solubility of many compounds. For preparing a stock solution in DMSO, warming up to 37°C may aid dissolution. However, for aqueous dilutions in PBS, sustained heating is generally not recommended as it can degrade the compound or affect the stability of other components in the assay medium. One study mentions using sonication and heating to 60°C to determine the maximum solubility of this compound with cyclodextrins, but this is not a standard procedure for preparing working solutions for cell-based assays.[2][10]
Troubleshooting Guide
Issue: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve a concentration within the known solubility range (e.g., up to 30 mg/mL).[11]
-
Vortex the solution for 1-2 minutes.
-
If still not dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Brief sonication can also be used to aid dissolution.
-
Issue: A precipitate forms immediately upon adding the this compound-DMSO stock to PBS.
-
Possible Cause: Rapid solvent polarity change and exceeding the aqueous solubility limit.
-
Solution: Step-wise Dilution
-
Instead of adding the concentrated DMSO stock directly into the full volume of PBS, perform serial dilutions.
-
A recommended method is to add the DMSO stock to a vigorously vortexing tube of PBS.[3] This rapid dispersion can sometimes prevent immediate precipitation.
-
Alternatively, create an intermediate dilution in a mix of DMSO and PBS before the final dilution.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (crystalline solid)[11]
-
Anhydrous/spectroscopic grade DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The solubility of this compound in DMSO is approximately 30 mg/mL.[11]
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If needed, warm the solution briefly at 37°C to aid dissolution.
-
Store the stock solution at -20°C for long-term stability (stable for at least 6 months) or at 4°C for short-term use.[11]
-
Protocol 2: Preparation of this compound Working Solution in PBS (Minimizing Precipitation)
-
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Sterile PBS (pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of stock solution needed for your final desired concentration, ensuring the final DMSO concentration is below 0.5%.[8]
-
Dispense the required volume of PBS into a sterile tube.
-
While vigorously vortexing the PBS, slowly add the calculated volume of the this compound-DMSO stock solution drop-wise.[3]
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded. Consider lowering the final this compound concentration.
-
Use the freshly prepared working solution immediately for your in vitro assay.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [11] |
| DMSO | ≥5 mg/mL | |
| Ethanol | ~0.5 mg/mL | [11] |
| Water (25°C) | 0.0197 mg/mL | [10] |
| PBS (pH 7.4) | Very low (not explicitly quantified but expected to be similar to water) |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's conversion and COX inhibition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Loaded Cyclodextrin/Polymer Nanoaggregates: A New Approach to Eye Drop Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Nepafenac Concentration for Maintained Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Nepafenac in cell culture experiments while maintaining optimal cell viability. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on this compound's effects on various cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing decreased viability after treatment with this compound. What is the recommended concentration range to minimize cytotoxicity?
A1: The optimal concentration of this compound is highly dependent on the cell type. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line. Based on published data, concentrations below 50 µg/ml are generally well-tolerated by human retinal pigment epithelial (ARPE-19) and rat neurosensory (R28) cells for up to 24 hours.[1] However, significant cytotoxicity has been observed at concentrations of 100 µg/ml in these same cell lines.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 µg/ml to 200 µg/ml) to identify the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Reduce Incubation Time: If high concentrations are necessary for your experiment, consider reducing the exposure time.
-
Check Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cell death by including a vehicle control in your experiment.
Q2: I am not observing the expected anti-inflammatory effect of this compound in my cell culture model. What could be the reason?
A2: this compound is a prodrug that needs to be converted to its active metabolite, Amfenac, by intracellular hydrolases to exert its anti-inflammatory effects.[2] The level of these enzymes can vary between different cell types.
Troubleshooting Steps:
-
Confirm Enzyme Activity: If possible, assess the hydrolase activity in your cell line.
-
Use Amfenac Directly: Consider using Amfenac, the active metabolite, directly in your experiments to bypass the need for metabolic activation.
-
Assess Downstream Markers: Measure the levels of prostaglandins, such as PGE2, to confirm the inhibition of the cyclooxygenase (COX) pathway. Amfenac is a potent inhibitor of both COX-1 and COX-2.[3][4]
Q3: How does this compound impact cell signaling pathways beyond COX inhibition?
A3: Research suggests that Amfenac, the active form of this compound, can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) induced by vascular endothelial growth factor (VEGF).[5] This indicates that this compound may have anti-angiogenic properties independent of its COX-inhibitory activity.
Data Presentation: this compound Concentration and Cell Viability
The following table summarizes the effect of different concentrations of this compound on the viability of human retinal pigment epithelial (ARPE-19) and rat neurosensory (R28) cells after 24 hours of exposure, as determined by the trypan blue dye-exclusion assay.[1]
| This compound Concentration (µg/ml) | Mean Cell Viability (%) - ARPE-19 | Mean Cell Viability (%) - R28 |
| 100 | 37.3 | 54.2 |
| 50 | 89.1 | 82.3 |
| 25 | 92.8 | 89.9 |
| 12.5 | 91.9 | 88.4 |
| 6.25 | 92.1 | 86.4 |
| Untreated Control | 92.3 | 89.7 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cell culture medium
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: Determining Cell Viability using Trypan Blue Exclusion Assay
This protocol provides a method to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cell culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Detach adherent cells using trypsin and resuspend in culture medium. For suspension cells, collect them by centrifugation.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Microscopic Examination: Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
References
Addressing Nepafenac stability issues in aqueous solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with Nepafenac in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the preparation and storage of this compound solutions for extended experimental use.
Q1: Why is my this compound solution changing color (e.g., turning yellow)?
A: A color change in your this compound solution is often an indication of chemical degradation. This compound is susceptible to degradation under several conditions, particularly oxidative stress, which can lead to the formation of colored byproducts.[1][2] It is also known that the degradation product (2-Amino-3-benzoyl)-oxoacetic acid can exhibit a marked bathochromic shift, which may contribute to a color change.[3]
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions using degassed solvents and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.
-
Protect from Light: While this compound is relatively stable under photolytic stress, it's good practice to store solutions in amber vials or protect them from light to prevent any potential photodegradation.[1][4]
-
Control pH: Extreme pH values can accelerate degradation. Ensure your solution is buffered to a pH where this compound is most stable.
Q2: My this compound is precipitating out of the aqueous solution. What can I do?
A: this compound has low aqueous solubility, which is a primary reason for precipitation, especially in long-term experiments where temperature fluctuations can occur.[5][6]
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your solution is optimized.
-
Use of Solubilizing Agents: Consider the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RAMEB), which have been shown to significantly increase the aqueous solubility of this compound.[5][6] The addition of hydrophilic polymers like PVA or PVP can also enhance solubilization.[6]
-
Temperature Control: Store your solutions at a constant and controlled temperature to prevent precipitation caused by temperature changes.
Q3: I am observing a loss of this compound potency in my long-term cell culture experiment. What is the likely cause?
A: A loss of potency is a direct consequence of this compound degradation. The primary degradation pathway is hydrolysis of the amide group to form its active metabolite, amfenac, and other related impurities.[7] This process is significantly influenced by pH and temperature.
Troubleshooting Steps:
-
pH Optimization: Studies have shown that this compound has the highest stability in a slightly alkaline environment, with an optimal pH around 7.6.[3][5] Degradation is more significant in acidic and strongly basic conditions.[2][8]
-
Temperature Control: Higher temperatures accelerate the rate of hydrolysis.[9] For long-term experiments, it is advisable to prepare fresh solutions periodically or store stock solutions at lower temperatures (e.g., 2-8°C) if stability data supports it.[10]
-
Stability-Indicating Assay: Use a validated stability-indicating analytical method, such as RP-HPLC, to monitor the concentration of this compound and the formation of degradation products over the course of your experiment.[1][8]
Data on this compound Stability
The stability of this compound is highly dependent on the pH of the aqueous solution and the presence of other stressors.
Table 1: Effect of pH on this compound Stability
| pH | Conditions | Stability Outcome |
| 6.8 | Thermal stress over 10 days | Significant degradation, with only 87% of the initial concentration remaining.[3] |
| 7.2 | Thermal stress over 10 days | Relatively stable, with about a 5% decrease in the initial concentration.[3] |
| 7.6 | Thermal stress over 10 days | Highest stability observed, with approximately 97% of the initial concentration recovered.[3] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observation |
| Acid Hydrolysis | Significant degradation observed.[1][2][8] |
| Base Hydrolysis | Significant degradation observed.[1][2][8][11] |
| Oxidative Stress | Significant degradation observed.[1][2][8][11] |
| Thermal Stress | The drug was found to be relatively stable under thermal stress.[1][4] |
| Photolytic Stress | The drug was found to be relatively stable under photolytic conditions.[1][4] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and separate it from its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 10 mM Ammonium formate)
-
Glacial acetic acid or other acid/base for pH adjustment
-
Water (HPLC grade)
-
0.22 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18 column (e.g., SHISEIDO CAP CELL PAK C18, 4.6mm I.D × 250mm, 5µm)[1]
-
Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer (e.g., 60:40 v/v), with the buffer pH adjusted to 4.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 240 nm[1]
-
Column Temperature: 25°C[1]
-
Injection Volume: 10-20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.1-4 µg/mL).[1]
4. Sample Preparation:
-
Dilute the aqueous this compound experimental samples with the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.22 µm membrane filter before injection.[1]
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The retention time for this compound is expected to be around 2.89 minutes under these conditions.[1]
6. Data Interpretation:
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
The presence of additional peaks indicates degradation. The specificity of the method should be confirmed by ensuring that the degradation product peaks are well-resolved from the parent this compound peak.
Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound stability.
Caption: this compound Degradation Pathway.
Caption: Long-Term Stability Study Workflow.
Caption: Troubleshooting this compound Stability Issues.
References
- 1. ajpamc.com [ajpamc.com]
- 2. Forced degradation of this compound: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD OF this compound AND ITS DEGRADATION PRODUCTS: APPLICATION TO DEGRADATION KINETIC | Semantic Scholar [semanticscholar.org]
- 9. allanchem.com [allanchem.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. rjptonline.org [rjptonline.org]
How to prevent Nepafenac precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Nepafenac precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound precipitation in aqueous-based cell culture media is a common problem due to its low water solubility.[1][2][3][4][5][6][7][8] Several factors can contribute to this issue:
-
Low Aqueous Solubility: this compound is a hydrophobic compound, making it inherently difficult to dissolve in aqueous solutions like cell culture media.[3][5]
-
Solvent Shock: When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into the cell culture medium, the abrupt change in solvent polarity can cause the drug to crash out of solution.[3]
-
High Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the specific cell culture medium being used.[3]
-
pH of the Medium: The stability of this compound in aqueous solutions is pH-dependent. While it shows greater stability at a pH of 7.6, deviations from this can affect its solubility.[1][9]
-
Temperature: Changes in temperature, such as adding a room temperature stock solution to cold media, can decrease the solubility of the compound.[3][10]
-
Interactions with Media Components: Components within the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.[3][10]
Q2: What is the solubility of this compound in different solvents?
A2: this compound exhibits poor solubility in water but is soluble in organic solvents. The following table summarizes its solubility in commonly used solvents.
| Solvent | Solubility | Reference |
| Water | ~0.014 mg/mL | [11] |
| DMSO | ~30 mg/mL | [12] |
| DMF | ~30 mg/mL | [12] |
| Ethanol | ~0.5 mg/mL | [12] |
Q3: Can I pre-dissolve this compound in something other than DMSO for my cell culture experiments?
A3: While DMSO is the most common solvent for preparing this compound stock solutions, ethanol can also be used.[12] However, it's important to be mindful of the final concentration of the organic solvent in your cell culture medium, as it can be toxic to cells. It is generally recommended to keep the final solvent concentration at or below 0.1%.[13]
Q4: How does pH affect this compound's stability and solubility?
A4: Studies have shown that the stability of this compound in aqueous solutions is influenced by pH. It is relatively stable around physiological pH, with optimal stability observed at pH 7.6.[1][9] Significant deviations from this pH could potentially lead to degradation and affect its solubility.
Troubleshooting Guides
If you are observing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps.
Guide 1: Basic Troubleshooting for this compound Precipitation
This guide provides initial steps to address common causes of precipitation.
Step 1: Verify Stock Solution Integrity
-
Action: Before each use, visually inspect your this compound stock solution (in DMSO or another organic solvent) for any signs of precipitation.
-
Rationale: The compound may have precipitated out of the stock solution during storage.
-
Solution: If a precipitate is observed, gently warm the stock solution in a 37°C water bath and vortex until the solid material is completely redissolved.[13]
Step 2: Optimize the Dilution Method
-
Action: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling or vortexing the medium.
-
Rationale: This prevents "solvent shock" and avoids localized high concentrations of the drug, which can cause immediate precipitation.[3][13]
-
Recommendation: A serial dilution approach is highly recommended.
Step 3: Determine the Maximum Soluble Concentration
-
Action: Perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Rationale: The final concentration you are using may be too high.
-
Protocol: See "Experimental Protocol 1: Determining the Apparent Solubility of this compound in Cell Culture Medium" below.
Guide 2: Advanced Strategies for Preventing Precipitation
If the basic troubleshooting steps do not resolve the issue, consider these more advanced formulation strategies.
Strategy 1: Utilizing Cyclodextrins
-
Concept: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[1][2][4]
-
Recommendation: Consider using randomly methylated β-cyclodextrin (RAMEB) or hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of this compound in your cell culture medium.[1][4] Studies have shown that these can significantly increase the concentration of this compound that can be solubilized.[1][4]
Strategy 2: Incorporating Hydrophilic Polymers
-
Concept: The addition of hydrophilic polymers can further enhance the solubilization of this compound, particularly when used in conjunction with cyclodextrins.[2][4]
-
Recommendation: Polymers such as polyvinyl alcohol (PVA) and polyvinylpyrrolidone (PVP) have been shown to improve the stability and solubility of this compound formulations.[2][4]
Experimental Protocols
Experimental Protocol 1: Determining the Apparent Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C water bath or incubator
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 30 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
Set Up Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed (37°C) cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that bracket your intended experimental concentration.
-
Incubate: Incubate the tubes at 37°C for 1-2 hours to mimic experimental conditions.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: For a more sensitive assessment, place a small aliquot from each tube onto a microscope slide and examine for the presence of crystals or amorphous precipitates.
-
Determine Apparent Solubility: The highest concentration that remains clear, with no visible precipitate under the microscope, is the apparent solubility of this compound in your specific medium under these conditions.
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation.
Caption: Experimental workflow for determining apparent solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Loaded Cyclodextrin/Polymer Nanoaggregates: A New Approach to Eye Drop Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting Nepafenac interference with fluorescent-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference when using Nepafenac in fluorescent-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unusually High Background Fluorescence in My Assay with this compound.
Potential Cause: You may be observing intrinsic fluorescence (autofluorescence) from this compound or its active metabolite, amfenac. Many aromatic compounds absorb UV or blue light and emit their own fluorescence, which can lead to false-positive signals.[1]
Troubleshooting Steps:
-
Run a "Compound-Only" Control:
-
Prepare wells containing only your assay buffer and this compound at the same concentrations used in your experiment.
-
Exclude the fluorescent dye and cells/reagents.
-
Measure the fluorescence using the same excitation and emission wavelengths as your main experiment.
-
A significant signal in this control indicates that this compound is autofluorescent under your assay conditions.
-
-
Determine the Spectral Profile of this compound:
-
If you have access to a spectrophotometer, perform a spectral scan of this compound in your assay buffer to determine its excitation and emission maxima. This will help you choose a fluorescent dye with minimal spectral overlap.
-
-
Switch to a Red-Shifted Fluorophore:
-
Autofluorescence from small molecules is often more pronounced in the blue and green regions of the spectrum.[2][3]
-
Consider using a fluorescent dye that excites and emits at longer wavelengths (in the red or far-red region) to reduce spectral overlap with this compound's potential autofluorescence.
-
Issue 2: My Fluorescence Signal is Lower Than Expected in the Presence of this compound.
Potential Cause: this compound or amfenac may be quenching the fluorescence of your reporter dye. This can happen if the compound absorbs light at the excitation or emission wavelength of your fluorophore (a phenomenon known as the "inner filter effect").
Troubleshooting Steps:
-
Run a Quenching Control:
-
Prepare a sample with your fluorescent probe at the assay concentration and measure its fluorescence.
-
In a parallel sample, add this compound at the concentrations used in your experiment.
-
A significant decrease in the fluorescence signal in the presence of this compound suggests quenching.
-
-
Check for Compound Precipitation:
-
Visually inspect the wells for any signs of this compound precipitation, as this can scatter light and affect signal detection.
-
-
Modify Your Assay Protocol:
-
If possible, reduce the incubation time of your fluorescent dye with this compound.
-
Consider a wash step to remove unbound this compound before reading the fluorescence, if compatible with your assay design.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that is administered as a prodrug.[2][4] After administration, it is converted by ocular tissue hydrolases to its active metabolite, amfenac.[4][5] Amfenac inhibits the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.[2][4]
Q2: Does this compound fluoresce?
Q3: How can this compound interfere with my fluorescent-based assay?
This compound can interfere with fluorescent-based assays through two primary mechanisms:
-
Autofluorescence: this compound itself may emit a fluorescent signal that overlaps with that of your experimental dye, leading to artificially high readings.
-
Fluorescence Quenching: this compound may absorb the light used to excite your fluorescent dye or the light emitted by it, leading to a decrease in the detected signal.
Q4: What are some common fluorescent dyes that could be affected?
Dyes that are excited by UV or blue light and emit in the blue-to-green range are more likely to be affected by this compound's potential autofluorescence. The table below lists some common fluorescent dyes and their spectral properties.
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Common Application(s) |
| DAPI | 358 | 461 | DNA Staining[6] |
| Hoechst 33342 | 350 | 461 | DNA Staining[6] |
| FITC | 495 | 519 | Immunofluorescence[7] |
| Alexa Fluor 488 | 495 | 519 | Immunofluorescence[7] |
| Calcein-AM | 495 | 515 | Cell Viability[8] |
| Propidium Iodide | 535 | 617 | Cell Viability (Dead Cells)[9] |
| Rhodamine 123 | 507 | 529 | Mitochondrial Membrane Potential[10] |
| Texas Red | 589 | 615 | Immunofluorescence[7] |
| Cy5 | 650 | 670 | Immunofluorescence, DNA analysis[7] |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
-
Preparation: Prepare a stock solution of this compound in your assay buffer. Create a serial dilution of this compound to cover the concentration range used in your experiments.
-
Plate Setup: In a microplate (preferably black for fluorescence assays), add the different concentrations of this compound to individual wells. Include a "buffer only" control.
-
Measurement: Use a fluorescence plate reader set to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Analysis: Subtract the fluorescence of the "buffer only" control from the readings of the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Preparation: Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your main experiment. Prepare a stock solution of this compound.
-
Plate Setup: Dispense a constant volume of the fluorescent dye solution into the wells of a microplate.
-
Initial Reading: Take an initial fluorescence reading of all wells.
-
This compound Addition: Add different concentrations of this compound to the wells. Add the same volume of buffer to control wells.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Final Reading: Take a second fluorescence reading of all wells.
-
Analysis: A concentration-dependent decrease in fluorescence in the this compound-containing wells compared to the controls indicates quenching.
Visualizations
Caption: Potential mechanisms of this compound interference in fluorescent assays.
Caption: A workflow for troubleshooting this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 6. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 8. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 9. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Enhancing Corneal Penetration of Nepafenac Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the corneal penetration of Nepafenac formulations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for enhancing the corneal penetration of this compound?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation after cataract surgery.[1][2] Its efficacy is dependent on its ability to penetrate the cornea and reach intraocular tissues. The primary strategy to enhance its penetration revolves around its prodrug nature.[2][3][4] this compound is a less polar amide prodrug of amfenac, which allows for greater lipophilicity and improved penetration through the corneal epithelium compared to more water-soluble NSAIDs.[3][5] Once it crosses the cornea, intraocular hydrolases convert it to the active form, amfenac, which inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[2][3][6][7]
Q2: What are the most common formulation strategies to improve this compound's corneal penetration?
Several formulation strategies are employed to enhance the corneal penetration and bioavailability of this compound:
-
Nanocarriers: Encapsulating this compound in nanocarriers such as nanoparticles, nanosuspensions, liposomes, and polymeric micelles can increase its residence time on the ocular surface and improve its penetration.[8][9]
-
In Situ Gels: These formulations are administered as eye drops and undergo a phase transition to a gel upon contact with the eye's physiological conditions (e.g., temperature, pH, ions). This increases the formulation's viscosity, prolonging contact time and enhancing drug absorption.[8][9][10]
-
Mucoadhesive Polymers: Incorporating mucoadhesive polymers like chitosan, hyaluronic acid, and hydroxypropyl methylcellulose (HPMC) into the formulation promotes adhesion to the corneal mucin layer, thereby increasing the drug's residence time.[8][11][12]
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs like this compound, increasing their apparent solubility and facilitating their transport across the cornea.[11][12]
-
Punctal Plugs: These are small, biocompatible devices inserted into the tear duct (punctum) that provide sustained release of this compound over an extended period, offering an alternative to frequent eye drop administration.[13]
Q3: How does the corneal permeability of this compound compare to other topical NSAIDs?
This compound generally exhibits superior corneal permeability compared to other commonly used topical NSAIDs. This is largely attributed to its prodrug design, which makes it less polar.[5][14]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low in vitro corneal permeability in Franz cell diffusion studies. | 1. Formulation Instability: The formulation may not be stable under experimental conditions, leading to drug precipitation. 2. Inadequate Mucoadhesion: The formulation may lack sufficient mucoadhesive properties, leading to poor contact with the corneal tissue. 3. Low Drug Release Rate: The drug may not be released from the formulation at an adequate rate. 4. Experimental Setup Issues: Problems with the Franz cell setup, such as air bubbles under the cornea or improper sealing. | 1. Assess Formulation Stability: Characterize the formulation for particle size, zeta potential, and drug content before and after the experiment. 2. Enhance Mucoadhesion: Incorporate or increase the concentration of mucoadhesive polymers (e.g., chitosan, sodium hyaluronate).[8][11] 3. Optimize Drug Release: Modify the formulation composition (e.g., polymer concentration, surfactant type) to achieve a more favorable release profile. 4. Refine Experimental Technique: Ensure the cornea is properly mounted and there are no air bubbles. Verify the integrity of the corneal tissue before and after the experiment. |
| High variability in permeability data between replicates. | 1. Inconsistent Corneal Tissue: Variability in the thickness, hydration, or integrity of the excised corneas. 2. Inconsistent Formulation Dosing: Inaccurate or inconsistent volume of the formulation applied to the donor chamber. 3. Analytical Method Variability: Inconsistent sample preparation or issues with the analytical instrumentation (e.g., HPLC). | 1. Standardize Corneal Tissue: Use corneas from animals of the same age and source. Measure corneal thickness and ensure tissue integrity before use. 2. Ensure Precise Dosing: Use a calibrated pipette to apply a consistent volume of the formulation to each Franz cell. 3. Validate Analytical Method: Ensure the analytical method is validated for linearity, accuracy, and precision. Prepare standards and quality controls with each analytical run. |
| Formulation causes corneal opacity or damage in ex vivo studies. | 1. Cytotoxicity of Excipients: Certain excipients, such as preservatives (e.g., benzalkonium chloride), can be toxic to the corneal epithelium.[15] 2. Extreme pH or Osmolality: The formulation's pH or osmolality may not be within the physiologically tolerated range. | 1. Evaluate Excipient Biocompatibility: Test the cytotoxicity of individual excipients using appropriate cell-based assays. Consider using preservative-free formulations or less toxic alternatives. 2. Optimize Formulation pH and Osmolality: Adjust the pH to be close to that of tears (around 7.4) and the osmolality to be in the range of 280-320 mOsm/kg.[16] |
| Poor correlation between in vitro permeability and in vivo efficacy. | 1. Oversimplified in vitro Model: The in vitro model (e.g., excised cornea) may not fully replicate the dynamic environment of the living eye, including tear turnover, blinking, and metabolic activity. 2. Rapid Pre-corneal Clearance: In a living system, the formulation may be rapidly cleared from the ocular surface before significant penetration can occur. | 1. Utilize More Advanced Models: Consider using more complex in vitro models that incorporate tear flow or ex vivo organ culture models. 2. Enhance Pre-corneal Residence Time: Incorporate mucoadhesive polymers or formulate as an in situ gel to increase the formulation's contact time with the cornea.[8][9][10] |
Data Presentation
Table 1: Comparative Corneal Permeability of this compound and Other NSAIDs
| Drug | Permeability Coefficient (cm/s x 10⁻⁶) in Rabbit Cornea | Reference |
| This compound | 2.89 | [5] |
| Diclofenac | 0.72 | [5] |
| Bromfenac | 0.15 | [5] |
| Ketorolac | 0.10 | [5] |
Table 2: Effect of Formulation on this compound Permeation through Porcine Cornea
| Formulation | This compound Permeated after 6h (µg/cm²) | This compound Retained in Cornea (µg/g) | Reference |
| Nevanac® (Commercial Suspension) | 1.2 ± 0.3 | 15.6 ± 2.1 | [10] |
| In Situ Gel with Cyclodextrin | 12.5 ± 1.8 | 78.9 ± 9.5 | [10] |
Experimental Protocols
Protocol 1: Ex Vivo Corneal Permeability Assay using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a novel formulation through an excised cornea.
Materials:
-
Freshly excised corneas (e.g., from bovine or porcine eyes obtained from a local abattoir).[11]
-
Franz diffusion cells.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound formulation and control (e.g., commercial this compound suspension).
-
High-performance liquid chromatography (HPLC) system for drug quantification.
Methodology:
-
Cornea Preparation: Carefully excise the corneas from the eyeballs and wash them with PBS. Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.[11]
-
Receptor Chamber: Fill the receptor chamber with a known volume of PBS, ensuring no air bubbles are trapped beneath the cornea. The receptor medium should be maintained at 37°C and continuously stirred.[11]
-
Donor Chamber: Apply a precise amount of the this compound formulation to the corneal surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 120, 180, 240, 300, 360 minutes), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[11]
-
Drug Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Corneal Permeability Prediction
Objective: To provide a high-throughput, non-cell-based method for predicting the corneal permeability of this compound formulations.
Materials:
-
PAMPA plate system (e.g., 96-well filter plates).
-
Artificial membrane solution (e.g., phosphatidylcholine in a suitable organic solvent).[17][18]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound formulation.
-
UV-Vis spectrophotometer or HPLC system.
Methodology:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Donor and Acceptor Solutions: Add the this compound formulation (dissolved in PBS) to the donor wells. Fill the acceptor wells of a separate 96-well plate with PBS.
-
PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.
-
Incubation: Incubate the PAMPA sandwich at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 4 hours).[18]
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0)))
Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the drug concentration in the acceptor well at time t, and Cd(0) is the initial drug concentration in the donor well.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for developing enhanced this compound formulations.
References
- 1. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topical ophthalmic NSAIDs: a discussion with focus on this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. centaurpharma.com [centaurpharma.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Gel Formulation for Enhanced Ocular Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ophthalmologytimes.com [ophthalmologytimes.com]
- 14. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Corneal-PAMPA: A novel, non-cell-based assay for prediction of corneal drug permeability [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Nepafenac Delivery to the Posterior Segment of the Eye
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on delivering Nepafenac to the posterior segment of the eye.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting topical this compound delivery to the posterior segment?
A1: The primary barriers are both anatomical and physiological. The cornea presents a significant initial barrier to drug penetration.[1][2] Following topical administration, tear turnover can dilute and rapidly clear the drug from the ocular surface.[1] For the small fraction of the drug that does penetrate the anterior segment, the blood-retinal barrier, consisting of the retinal pigment epithelium and tight junctions of retinal vascular endothelial cells, severely restricts further passage to the posterior segment.[1][3][4]
Q2: Why is this compound's prodrug nature advantageous for posterior segment delivery?
A2: this compound is a prodrug that is converted to its active metabolite, amfenac, by intraocular hydrolases.[5][6][7] this compound itself demonstrates excellent corneal permeability.[8][9] This allows it to efficiently cross the anterior segment tissues. The conversion to the potent cyclooxygenase (COX-1 and COX-2) inhibitor, amfenac, occurs at higher rates in the posterior tissues like the retina and choroid where hydrolase activity is higher.[7][8] This targeted activation helps in achieving therapeutic concentrations at the site of action.[10]
Q3: What are the common formulation strategies being explored to enhance this compound delivery to the back of the eye?
A3: Several innovative formulation strategies are under investigation to overcome delivery challenges:
-
Nanoparticle-based systems: These include nanomicelles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) which can enhance drug solubility, stability, and permeability.[7][8][11]
-
In-situ Gels: These formulations are administered as liquids and undergo a phase transition to a gel upon instillation in the eye, triggered by temperature or ions in the tear fluid. This increases the residence time of the drug on the ocular surface.[8][12][13]
-
Cyclodextrin Complexation: Cyclodextrins are used to increase the aqueous solubility of poorly soluble drugs like this compound, thereby improving bioavailability.[5][14][15][16]
-
Punctal Plugs: These are small devices inserted into the tear duct (punctum) that provide sustained release of the drug over an extended period.[17][18]
Troubleshooting Guides
Issue 1: Low In-Vitro Drug Release from Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate dissolution medium | This compound is practically insoluble in water.[7][8] Ensure the dissolution medium mimics physiological conditions. Simulated Tear Fluid (STF) with a pH of 7.4 is a common choice.[19][20] For poorly soluble drugs, the addition of a surfactant like sodium lauryl sulfate (SLS) to the medium can improve release.[19] | An increase in the percentage of drug released over time, aiming for near-complete release.[19] |
| Incorrect apparatus selection | The choice of dissolution apparatus is critical. While USP Type-2 (paddle) and Franz diffusion cells have been used, they may show slow or incomplete release.[19] The USP Type-4 (flow-through cell) apparatus has demonstrated more reliable and complete release profiles for this compound ophthalmic suspensions.[19][21][22] | A more reproducible and physiologically relevant drug release profile. |
| Formulation matrix is too dense | If using a hydrogel or polymer-based system, the polymer concentration may be too high, hindering drug diffusion. | Optimize the polymer concentration to achieve a balance between sustained release and complete drug release within the desired timeframe. |
Issue 2: High Variability in Ex-Vivo Permeation Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent tissue preparation | Ensure consistent thickness and handling of the excised cornea or sclera.[5] Tissues should be fresh and stored appropriately in a suitable buffer (e.g., PBS with antibiotics) on ice during transport and prior to the experiment.[5] | Reduced variability between replicate experiments and more reliable permeability data. |
| Air bubbles between tissue and formulation | Air bubbles can act as a barrier to diffusion. Carefully apply the formulation to the donor chamber of the Franz diffusion cell to ensure complete contact with the tissue surface. | More consistent and accurate measurement of drug permeation across the tissue. |
| Inadequate hydration of the tissue | The receptor chamber should be filled with a suitable buffer to maintain tissue viability and hydration throughout the experiment. | Prevention of tissue dehydration and maintenance of its structural integrity, leading to more physiologically relevant results. |
Data Presentation
Table 1: Comparison of this compound Concentrations in Ocular Tissues Following a Single Topical Dose in Rabbits
| Ocular Tissue | Peak this compound Concentration (nM) | Time to Peak Concentration (hours) | Peak Amfenac Concentration (nM) | Time to Peak Concentration (hours) |
| Sclera | 55.1 | 0.25 - 0.50 | 41.9 | 1 - 4 |
| Choroid | 4.03 | 0.25 - 0.50 | 3.10 | 1 - 4 |
| Retina | 2.72 | 0.25 - 0.50 | 0.705 | 1 - 4 |
| Vitreous Humor | 13.8 | 1 - 2 | 2.82 | 1 - 2 |
Data extracted from studies on New Zealand White rabbits.[23][24]
Table 2: Enhanced Corneal Permeation and Retention with an In-Situ Gel Formulation
| Formulation | Drug Concentration in Permeation Study | This compound Retained in Cornea |
| Commercial Suspension (Nevanac®) | ~1x | ~1x |
| In-Situ Gel with Hydroxypropyl-β-Cyclodextrin | ~10x higher than Nevanac® | ~5x higher than Nevanac® |
Data from ex-vivo studies using a porcine eye perfusion model.[12]
Experimental Protocols
Protocol 1: Ex-Vivo Corneal and Scleral Permeability Study
-
Tissue Preparation:
-
Obtain fresh bovine or porcine eyes from a local abattoir and transport them in an ice bath in phosphate-buffered saline (PBS) containing antibiotics (e.g., 100 IU/mL penicillin and 100 µg/mL streptomycin).[5]
-
Carefully dissect the cornea and sclera from the eye.
-
Wash the isolated tissues with fresh PBS.[5]
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared cornea or sclera on a vertical Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with a known volume of a suitable buffer (e.g., STF) and maintain at 35-37°C with constant stirring.
-
-
Experiment Execution:
-
Apply a precise amount of the this compound formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
-
Sample Analysis:
-
Data Calculation:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp) for each formulation.
-
Protocol 2: In-Vitro Drug Release using USP Apparatus 4 (Flow-Through Cell)
-
Apparatus Setup:
-
Sample Preparation:
-
Accurately weigh the this compound formulation and place it in the flow-through cell.
-
-
Experiment Execution:
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using a validated HPLC method.[19]
-
-
Data Analysis:
-
Calculate the percentage of drug released at each time point and plot the drug release profile.
-
Mandatory Visualizations
Caption: Pathway of topically administered this compound to the posterior segment.
Caption: Experimental workflow for evaluating novel this compound formulations.
References
- 1. 28 Drug Delivery to the Posterior Segment: Challenges | Ento Key [entokey.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Challenges and opportunities for drug delivery to the posterior of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical ophthalmic NSAIDs: a discussion with focus on this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. dovepress.com [dovepress.com]
- 10. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Nanotechnology in Drug Delivery Systems for Advanced Treatment of Posterior Segment Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Gel Formulation for Enhanced Ocular Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Evaluation of Solid Dispersion of Nepafenc for Ocular Delivery | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 15. This compound-Loaded Cyclodextrin/Polymer Nanoaggregates: A New Approach to Eye Drop Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. ophthalmologytimes.com [ophthalmologytimes.com]
- 18. Safety and efficacy of this compound punctal plug delivery system in controlling postoperative ocular pain and inflammation… [ouci.dntb.gov.ua]
- 19. In Vitro Drug Release Testing Method For this compound Ophthalmic Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Distribution of topical ocular this compound and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Identifying and minimizing degradation products of Nepafenac in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the degradation products of Nepafenac in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in solution?
A1: this compound is a prodrug that primarily degrades into its active metabolite, Amfenac, through hydrolysis.[1][2][3][4] Other significant degradation products can form under stress conditions such as acidic, basic, and oxidative environments. These include cyclic-nepafenac, hydroxy-nepafenac, and (2-Amino-3-benzoyl)-oxoacetic acid.[5][6][7]
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is most susceptible to degradation under basic, acidic, and oxidative conditions.[5][8][9][10] It is relatively stable under neutral, thermal (heat), and photolytic (light) stress.[8][9]
Q3: How can I identify this compound and its degradation products in my samples?
A3: The most common analytical method for identifying and quantifying this compound and its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[5][8][9][10][11] Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) to identify the structure of unknown degradation products.[5][6]
Q4: What are the recommended storage conditions to minimize this compound degradation in solution?
A4: To minimize degradation, this compound solutions should be protected from extreme pH conditions and oxidative environments. Storage at a pH of approximately 7.4, which is the pH of the commercial ophthalmic suspension, is recommended.[8] Refrigeration can also help to slow down degradation reactions.
Q5: I see an unexpected peak in my chromatogram. How do I determine if it's a degradation product?
A5: An unexpected peak could be a degradation product, an impurity from the starting material, or an artifact from your sample preparation or analytical system. To investigate, you can perform forced degradation studies on a pure this compound standard under various stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample. If the peak appears or increases under a specific stress condition, it is likely a degradation product. LC-MS analysis can further help in identifying the structure of the unknown peak.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution | Measure the pH of your solution. This compound is more stable at a near-neutral pH (around 7.4). Adjust the pH using appropriate buffers if necessary.[7][8] |
| Presence of Oxidizing Agents | Ensure your solvents and excipients are free from peroxides and other oxidizing agents. Consider using antioxidants if compatible with your formulation. |
| Exposure to Light | While generally stable to light, prolonged exposure could contribute to degradation. Store solutions in amber vials or protect them from light. |
| High Storage Temperature | Store your this compound solutions at recommended temperatures (e.g., refrigerated) to slow down the rate of degradation. |
Issue 2: Poor Separation of this compound and its Degradation Products in HPLC/UPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol). Adjust the gradient or isocratic composition to improve resolution.[8][9] |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Adjust the pH of the aqueous portion of your mobile phase to optimize separation. A pH of around 4.0 has been shown to be effective.[8][12] |
| Suboptimal Column Chemistry | Ensure you are using a suitable column. A C18 column is commonly used for the separation of this compound and its related substances.[5][8] |
| Inadequate Flow Rate or Temperature | Optimize the flow rate and column temperature to improve peak resolution and shape. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound under various stress conditions.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.01N HCl | 30 min | Room Temp | Significant | Amfenac, Cyclic-nepafenac | [5][8] |
| Base Hydrolysis | 0.05N NaOH | 1 hour | Room Temp | Significant | Amfenac, (2-Amino-3-benzoyl)-oxoacetic acid | [5][6][8] |
| Oxidation | 30% H₂O₂ | - | Room Temp | Significant | Hydroxy-nepafenac | [5][8] |
| Thermal Degradation | 80°C | 8 hours | 80°C | 0.6% | - | [8] |
| Photolytic Degradation | 1.2 Million lux hrs | - | - | 0% | - | [8] |
Note: "Significant" indicates that the studies reported notable degradation but did not always provide a specific percentage.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. Keep the solution at 60°C for 2 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1N NaOH. Keep the solution at 60°C for 30 minutes.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) and fluorescent light for an extended period.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating UPLC Method for this compound
This protocol provides a starting point for developing a UPLC method to separate this compound from its degradation products.
-
Column: Waters Acquity CSH C18 (100mm x 2.1mm, 1.7µm)[8]
-
Mobile Phase A: Ammonium formate buffer (pH 4.0)
-
Mobile Phase B: Acetonitrile and Methanol mixture
-
Gradient Elution:
Time (min) %A %B 0 90 10 1 90 10 5 10 90 6 10 90 6.1 90 10 | 8 | 90 | 10 |
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 245 nm[8]
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Visualizations
Caption: Degradation pathway of this compound under various stress conditions.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. centaurpharma.com [centaurpharma.com]
- 3. Topical ophthalmic NSAIDs: a discussion with focus on this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation of this compound: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. rjptonline.org [rjptonline.org]
- 9. ajpamc.com [ajpamc.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of HPLC analytical method for this compound in ophthalmic dosage form (suspension) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD OF this compound AND ITS DEGRADATION PRODUCTS: APPLICATION TO DEGRADATION KINETIC | Semantic Scholar [semanticscholar.org]
Adjusting Nepafenac dosage in animal models to avoid systemic side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nepafenac in animal models. The focus is on adjusting dosages to avoid systemic side effects while maintaining experimental integrity.
Troubleshooting Guides
This section provides practical guidance for identifying and addressing systemic side effects observed during this compound administration in animal models.
Issue 1: Signs of Gastrointestinal Distress
Question: My animal model (rat/rabbit) is exhibiting signs of gastrointestinal distress (e.g., decreased appetite, weight loss, changes in stool consistency) after topical this compound administration. What should I do?
Answer:
Gastrointestinal side effects are a known class effect of NSAIDs, although less common with topical administration due to lower systemic absorption.[1][2] If you observe these signs, consider the following steps:
-
Immediate Dose Reduction: As a first step, reduce the this compound dosage by 50%. If the signs are severe, consider temporarily discontinuing the administration and consulting with a veterinarian.
-
Monitor Clinical Signs: Closely monitor the animal for the resolution of clinical signs. Keep a detailed record of food and water intake, body weight, and stool consistency.
-
Biochemical Analysis: If signs persist, collect a blood sample to evaluate for systemic inflammation (e.g., C-reactive protein) and potential dehydration (e.g., electrolyte levels).
-
Dose De-escalation Strategy: If the initial dose reduction is not effective, a further reduction or a switch to a lower dosing frequency (e.g., from three times a day to once a day) may be necessary. The goal is to find the lowest effective dose that does not produce adverse effects.
Issue 2: Suspected Renal or Hepatic Toxicity
Question: I am concerned about potential kidney or liver toxicity in my long-term study with this compound. What are the early warning signs and how should I adjust the protocol?
Answer:
While studies on topical this compound have not shown significant systemic toxicity at therapeutic doses, monitoring for renal and hepatic effects is a good precautionary measure in long-term or high-dose studies.[3][4]
Early Warning Signs:
-
Renal: Changes in water consumption and urination frequency, dehydration (assessed by skin tenting).[3][5]
-
Hepatic: Lethargy, decreased appetite, and in more severe cases, jaundice (yellowing of the gums or eyes).[2]
Monitoring and Adjustment Protocol:
-
Baseline and Periodic Monitoring:
-
Before initiating the study, collect baseline blood and urine samples to establish normal values for key renal and hepatic biomarkers.
-
For long-term studies, it is recommended to collect blood and urine samples at regular intervals (e.g., monthly) for analysis.
-
-
Biochemical Markers to Monitor:
-
Renal Function: Blood Urea Nitrogen (BUN), Creatinine, and urinalysis (proteinuria, specific gravity).
-
Hepatic Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
-
-
Dose Adjustment Thresholds:
-
If a 1.5 to 2-fold increase in liver enzymes or a significant increase in BUN/Creatinine is observed compared to baseline, a 25-50% dose reduction is recommended.
-
If the values exceed a 3-fold increase, temporary discontinuation of this compound and veterinary consultation are advised. The animal's health should be prioritized, and humane endpoints should be considered.[1][3][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical plasma concentrations of this compound and its active metabolite, Amfenac, in animal models after topical administration?
A1: Plasma concentrations can vary depending on the animal model, dose, and frequency of administration. However, studies have shown that systemic exposure is generally low. For example, following three-times-daily topical ocular dosing of 0.1% this compound in humans, the mean steady-state Cmax for this compound and Amfenac were 0.310 ± 0.104 ng/mL and 0.422 ± 0.121 ng/mL, respectively.[6][7] In rabbits receiving a single topical ocular dose of 0.1% this compound, the plasma Cmax for this compound and Amfenac were very low.[8]
Q2: Are there any known reproductive or developmental side effects of this compound in animal models?
A2: Reproduction studies have been conducted in rats and rabbits with oral administration of this compound. No evidence of teratogenicity was observed at oral doses up to 10 mg/kg/day, despite maternal toxicity.[3][8] At this dose, the animal plasma exposure to this compound and Amfenac was significantly higher than the exposure at the recommended human topical ophthalmic dose.[3][9] In rats, maternally toxic doses of ≥10 mg/kg were associated with adverse effects on fetal development.[3][8]
Q3: How can I minimize systemic absorption of topical this compound?
A3: To reduce systemic absorption, you can apply gentle pressure to the nasolacrimal duct (the corner of the eye near the nose) for about a minute after instillation. This technique, known as nasolacrimal occlusion, can help prevent the solution from draining into the nasal cavity and being absorbed into the systemic circulation.[10]
Q4: What is the mechanism of action of this compound and how does it relate to its potential systemic side effects?
A4: this compound is a prodrug that is converted to its active metabolite, Amfenac, by intraocular hydrolases.[6][7] Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.[8] Prostaglandins are mediators of inflammation and pain. While the primary action is local in the eye, any systemically absorbed Amfenac can inhibit COX enzymes throughout the body, which can lead to the classic NSAID-related side effects in the gastrointestinal tract, kidneys, and liver.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: Plasma Pharmacokinetic Parameters of this compound and Amfenac in Humans (Topical Ocular Administration of 0.1% this compound TID)
| Compound | Cmax (ng/mL) |
| This compound | 0.310 ± 0.104 |
| Amfenac | 0.422 ± 0.121 |
Data from clinical studies in humans, provided as a reference for expected low systemic exposure.[6][7]
Table 2: Reproductive Toxicity of Oral this compound in Animal Models
| Species | NOAEL (No-Observed-Adverse-Effect Level) for Teratogenicity | Maternal Toxicity Observed at |
| Rat | 10 mg/kg/day | ≥10 mg/kg/day |
| Rabbit | 10 mg/kg/day | High doses |
NOAEL: The highest dose at which no adverse effects were observed.[3][8]
Experimental Protocols
Protocol 1: Topical Ocular Administration of this compound in Rabbits
-
Animal Restraint: Gently restrain the rabbit, ensuring it is calm and comfortable.
-
Dose Preparation: Shake the this compound ophthalmic suspension well before use.
-
Administration: Gently pull down the lower eyelid to form a small pouch. Instill one drop of the this compound suspension into the conjunctival sac.
-
Post-Administration: Release the eyelid and allow the rabbit to blink naturally. Apply gentle pressure to the nasolacrimal duct for approximately one minute to minimize systemic absorption.
-
Observation: Observe the animal for any immediate signs of discomfort or adverse reaction.
Protocol 2: Blood Sample Collection for Biochemical Analysis in Rabbits
-
Animal Preparation: Place the rabbit in a suitable restrainer. Local anesthetic cream can be applied to the marginal ear vein to minimize discomfort.
-
Vein Dilation: Gently warm the ear to dilate the marginal ear vein.
-
Sample Collection: Using a 25-gauge needle attached to a 1 mL syringe, perform a venipuncture of the marginal ear vein.
-
Blood Withdrawal: Slowly draw the desired volume of blood. For routine monitoring, 0.5-1.0 mL is typically sufficient.
-
Post-Collection Care: After withdrawing the needle, apply gentle pressure to the puncture site with a sterile gauze pad to prevent hematoma formation.
-
Sample Processing: Transfer the blood to an appropriate collection tube (e.g., with or without anticoagulant, depending on the required analysis) and process according to standard laboratory procedures for plasma or serum separation.
Visualizations
Caption: Mechanism of action of this compound and pathway to potential systemic side effects.
Caption: Troubleshooting workflow for managing systemic side effects of this compound in animal models.
References
- 1. inca.gov.br [inca.gov.br]
- 2. NSAIDs Nonsteroidal AntiInflammatory Drugs | VCA Animal Hospitals [vcahospitals.com]
- 3. uwm.edu [uwm.edu]
- 4. research.vt.edu [research.vt.edu]
- 5. acuc.berkeley.edu [acuc.berkeley.edu]
- 6. novartis.com [novartis.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
Strategies for consistent and reproducible results in Nepafenac experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible results in experiments involving Nepafenac.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1][2][3] After administration, it penetrates the cornea and is converted by ocular tissue hydrolases into amfenac, its active metabolite.[1][4][5] Amfenac then inhibits the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3][5] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][6]
Q2: What is the difference between this compound and Amfenac?
This compound is the prodrug form, which is less active but has superior penetration through ocular tissues like the cornea.[5][7] Inside the eye, it is rapidly converted to amfenac. Amfenac is the pharmacologically active molecule that potently inhibits COX-1 and COX-2 enzymes.[3][5] This two-step mechanism allows for targeted delivery and potent anti-inflammatory effects within the eye.[8]
Q3: What are the recommended storage and stability conditions for this compound?
This compound as a powder should be stored in a tightly closed container in a dry, well-ventilated place, typically at 2-8°C.[9] It is stable under these recommended storage conditions.[9] However, it is susceptible to degradation under stress conditions such as strong acid, base, and oxidation.[10] For ophthalmic suspensions, it is generally recommended to store them at temperatures between 2°C and 30°C and to discard the product 28 days after opening.[11]
Q4: Are there any known drug interactions I should be aware of during my experiments?
While systemic drug-drug interactions are unlikely due to low plasma concentrations following topical administration, some interactions are noteworthy in an experimental context.[6] Concomitant use of topical NSAIDs like this compound with topical corticosteroids may increase the potential for healing problems.[6] Caution should also be exercised when using this compound with other medications that can prolong bleeding time, as there is a potential for increased hemorrhage due to interference with thrombocyte aggregation.[4][6] In vitro studies have shown that this compound and amfenac do not inhibit major cytochrome P450 isozymes, suggesting a low likelihood of CYP-mediated metabolic drug interactions.[6][12][13]
Q5: Can I use this compound for both anterior and posterior segment eye experiments?
Yes, studies have shown that following topical administration, this compound and its active metabolite amfenac can reach pharmacologically relevant concentrations in both the anterior and posterior segments of the eye, including the retina and choroid.[5][8][14][15] Its ability to penetrate the cornea and be distributed to the back of the eye makes it a viable compound for studying inflammation in various ocular tissues.[14]
Troubleshooting Guide
Q1: I am observing high variability in my experimental results. What are the common causes?
High variability can stem from several factors. Ensure the this compound suspension is uniformly redispersed before each use, as particle size and homogeneity are critical for consistent dosing.[13] The conversion of this compound to amfenac is dependent on intraocular hydrolases, and the activity of these enzymes can vary.[6][11] For in vitro work, ensure consistent cell passage numbers and health, as cellular enzymatic activity can change over time. Also, verify the stability of this compound in your specific experimental media and conditions.
Q2: My in vitro cell-based assay shows lower-than-expected efficacy. Why might this be?
This compound is a prodrug and requires conversion to amfenac to be fully active.[2][3] If your cell line has low expression or activity of the necessary hydrolase enzymes, the conversion to amfenac may be inefficient, leading to reduced efficacy. Consider using amfenac directly for in vitro assays to bypass this variable.[16] Preliminary in vitro assays with this compound have sometimes proven ineffective, prompting the use of its bioactive metabolite, amfenac, to study its effects on angiogenic endothelial cell behaviors.[16]
Q3: I'm seeing signs of ocular surface irritation or delayed healing in my in vivo model. Is this expected?
Topical NSAIDs, including this compound, can sometimes cause ocular surface issues.[17] They have the potential to slow or delay healing, and in some cases, may lead to keratitis or corneal epithelial breakdown, especially in susceptible subjects or with prolonged use.[6][17] If you observe these effects, consider adjusting the concentration, dosing frequency, or duration of the experiment. It is a known precaution that patients with conditions like diabetes mellitus, dry eye syndrome, or complicated ocular surgeries may be at an increased risk for corneal adverse events.[6][18]
Q4: My results are not consistent with published literature. What should I check first?
First, review your entire experimental protocol. Confirm the concentration and formulation of this compound used (e.g., 0.1% vs. 0.3% suspension), as this can affect dosing and efficacy.[19] The vehicle used in the formulation can also influence drug delivery and stability.[20] Ensure your analytical methods for measuring outcomes (e.g., prostaglandin levels, inflammatory markers) are validated and sensitive enough. Finally, consider the specific animal model or cell line, as biological differences can lead to different outcomes.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and Amfenac after Topical Ocular Administration
| Parameter | This compound (0.1% Suspension) | Amfenac (from 0.1% this compound) | This compound (0.3% Suspension) | Amfenac (from 0.3% this compound) | Source(s) |
| Mean Steady-State Cmax | 0.310 ± 0.104 ng/mL | 0.422 ± 0.121 ng/mL | 0.847 ± 0.269 ng/mL | 1.13 ± 0.491 ng/mL | [4][6][11][13] |
| Time to Cmax (Tmax) | ~2 hours | ~5 hours | Not specified | Not specified | [6][11] |
| Plasma Half-life (t1/2) | 0.85 h (Day 1) | 5.49 h (Day 1) | Not specified | Not specified | |
| Mean AUC0-t | Not specified | Not specified | 1.50 ngh/mL (Day 1) | 3.28 ngh/mL (Day 1) |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 | Source(s) |
| Amfenac | COX-1 | 0.25 µM | [16] |
| Amfenac | COX-2 | 0.15 µM | [16] |
| This compound | COX | 64 µM |
Note: Amfenac is a more potent inhibitor of COX enzymes than its prodrug, this compound.[21]
Experimental Protocols & Workflows
Protocol 1: In Vitro Inhibition of Prostaglandin E2 (PGE2)
This protocol describes a method to assess the anti-inflammatory effect of amfenac (the active metabolite of this compound) by measuring the inhibition of PGE2 in cultured cells.
-
Cell Culture: Culture an appropriate cell line (e.g., human retinal Müller cells or macrophages) in standard growth medium.
-
Cell Seeding: Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: Once cells are confluent, replace the growth medium with a serum-free medium for 24 hours.
-
Drug Incubation: Treat cells with varying concentrations of amfenac (e.g., 0.1 µM to 10 µM) or vehicle control for 1 hour. Because this compound is a prodrug, using amfenac directly is recommended for in vitro assays to ensure direct COX inhibition.[16]
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β]) to the wells to induce PGE2 production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each amfenac concentration relative to the stimulated vehicle control.
Protocol 2: In Vivo Model of Ocular Inflammation (Rat)
This protocol outlines a general procedure for evaluating the efficacy of topical this compound in a rat model of oxygen-induced retinopathy (OIR), a model for retinal neovascularization.[16]
-
Animal Model: Use neonatal rat pups and induce OIR by exposing them to a high-oxygen environment followed by a return to room air, as described in established protocols.[16]
-
Grouping: Randomize the rat pups into treatment groups:
-
Vehicle Control
-
This compound 0.1% ophthalmic suspension
-
This compound 0.03% ophthalmic suspension[14]
-
-
Dosing Regimen: Administer one drop of the assigned treatment topically to the cornea of one or both eyes. Dosing can be performed two to four times a day, typically between postnatal day 14 (P14) and P19.[16]
-
Outcome Assessment: At the end of the treatment period (e.g., P20), euthanize the animals and enucleate the eyes.
-
Quantification of Neovascularization: Dissect the retinas, flat-mount them, and stain with an appropriate vascular marker (e.g., isolectin B4). Quantify the area of pre-retinal neovascularization using fluorescence microscopy and image analysis software.[16]
-
Data Analysis: Compare the mean area of neovascularization between the this compound-treated groups and the vehicle control group using appropriate statistical tests. Previous studies have shown that this compound can significantly reduce retinal neovascularization in this model.[14][16]
Visualizations
Caption: Mechanism of Action: this compound Conversion and COX Inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Nevanac (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. tandfonline.com [tandfonline.com]
- 6. centaurpharma.com [centaurpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Forced degradation of this compound: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novartis.com [novartis.com]
- 12. verification.fda.gov.ph [verification.fda.gov.ph]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topical ophthalmic NSAIDs: a discussion with focus on this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. portal.dimdi.de [portal.dimdi.de]
- 21. In vivo pharmacokinetics and in vitro pharmacodynamics of this compound, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nepafenac and Ketorolac in Attenuating Retinal Inflammation in Rabbit Models
For researchers and professionals in drug development, understanding the comparative efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) is crucial for advancing ophthalmic therapies. This guide provides an objective comparison of nepafenac and ketorolac in preclinical rabbit models of retinal inflammation, supported by experimental data and detailed methodologies.
This compound, a topical NSAID prodrug, has demonstrated superior efficacy in reaching and treating inflammation in the posterior segment of the eye, including the retina, when compared to ketorolac in various rabbit models. This enhanced performance is largely attributed to its unique molecular structure and mechanism of action.
Superior Ocular Permeability and Bioavailability
This compound is an uncharged molecule, which facilitates its rapid penetration through the cornea.[1] Once inside the eye, it is converted by intraocular tissues, particularly in the retina and choroid, into its active metabolite, amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] This targeted bioactivation at the site of inflammation is a key advantage. In rabbit tissue, the corneal permeability of this compound was found to be approximately 28 times greater than that of ketorolac.[1] This superior permeability allows for higher concentrations of the active drug to reach the posterior segment.
Efficacy in Models of Retinal Inflammation
Studies utilizing rabbit models of retinal inflammation have consistently shown this compound to be more effective than ketorolac in suppressing key inflammatory markers. In a model of mitogen-induced pan-retinal edema, topical application of 0.5% this compound resulted in a significant 65% reduction in retinal edema and a 62% inhibition of blood-retinal barrier breakdown.[4] In the same study, ketorolac (as Acular® 0.5%) failed to inhibit the accumulation of inflammatory markers in the vitreous.[4]
Similarly, in other studies, topical this compound administration significantly suppressed prostaglandin E2 (PGE2) synthesis in the retina and choroid and inhibited prostaglandin-mediated breakdown of the blood-retinal barrier.[2] In contrast, topical ketorolac did not demonstrate the same inhibitory effects on these key markers of posterior segment inflammation.[2]
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data from key comparative studies in rabbit models of ocular inflammation.
Table 1: Inhibition of Inflammatory Markers in a Rabbit Model of Mitogen-Induced Retinal Edema
| Treatment (Topical) | Retinal Edema Reduction | Inhibition of Blood-Retinal Barrier Breakdown | Inhibition of Vitreous PGE2 Synthesis |
| This compound 0.5% | 65% | 62% (46% in a subsequent study) | 96% |
| Ketorolac 0.5% (Acular®) | No inhibition observed | No inhibition observed | No inhibition observed |
Data sourced from a study on concanavalin A-induced retinal edema in rabbits.[4]
Table 2: Inhibition of Inflammatory Markers in a Rabbit Model of Endotoxin-Induced Uveitis
| Treatment (Topical) | Inhibition of FITC-Dextran Accumulation in Aqueous Humor | Inhibition of Aqueous Humor PGE2 Concentrations |
| This compound 0.1% | 96.3% | 62.0% |
| Ketorolac 0.4% | Not explicitly stated, but amfenac (this compound's active metabolite) showed 97.4% inhibition | 97.6% |
Data sourced from a study comparing amfenac and this compound with ketorolac.[5] Note that this model focuses on anterior segment inflammation but provides relevant data on PGE2 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Mitogen-Induced Retinal Edema in Rabbits
-
Animal Model: Anesthetized Dutch Belted rabbits were used.
-
Induction of Inflammation: A single intravitreal injection of the mitogen concanavalin A (30 µg/20 µL) was administered to induce posterior segment inflammation and retinal edema.
-
Treatment: Topical treatment with this compound (0.1-1.0%), dexamethasone (0.1%), or ketorolac (0.5% as ACULAR®) was initiated.
-
Assessment of Efficacy (at 72 hours):
-
Retinal Edema: Measured using a Heidelberg Retina Tomograph with custom software to generate edema maps.
-
Blood-Retinal Barrier Breakdown: Assessed by determining the protein concentration in the vitreous humor.
-
PGE2 Synthesis: Analyzed by radioimmunoassay of PGE2 levels in the vitreous humor.[4]
-
Endotoxin-Induced Ocular Inflammation in Rabbits
-
Animal Model: New Zealand white rabbits were used.
-
Induction of Inflammation: Endotoxin (lipopolysaccharide, LPS; 10 µg/ml) was administered intravenously to induce ocular inflammation. Fluorescein isothiocyanate-dextran (FITC-dextran) was co-administered to assess vascular permeability.
-
Treatment: Two single doses (50 µl/dose) of the test articles (amfenac 0.1%, this compound 0.1%, ketorolac 0.4%, or diclofenac 0.1%) or vehicle were administered topically.
-
Assessment of Efficacy (at 90 minutes):
-
Vascular Permeability: Aqueous humor FITC-dextran concentrations were measured using fluorophotometry.
-
PGE2 Concentrations: Aqueous humor PGE2 levels were determined by immunoassay.[5]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental process described in the studies.
Caption: Mechanism of NSAID action in retinal inflammation.
Caption: Experimental workflow for comparing NSAID efficacy.
Conclusion
The evidence from rabbit models of retinal inflammation strongly suggests that this compound is more effective than ketorolac in reaching the posterior segment and suppressing key inflammatory processes. This is primarily due to its superior corneal permeability as a prodrug and its subsequent bioactivation to amfenac in the target tissues of the retina and choroid. For researchers and drug development professionals, these findings highlight the importance of drug formulation and delivery mechanisms in treating posterior segment diseases and position this compound as a more potent candidate for such indications.
References
- 1. karger.com [karger.com]
- 2. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation-mediated retinal edema in the rabbit is inhibited by topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Validating the Anti-inflammatory Effects of Nepafenac in a Mouse Model of Uveitis: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory effects of Nepafenac in the context of experimental uveitis, designed for researchers, scientists, and drug development professionals. The following sections detail the experimental validation of this compound, compare its efficacy with other anti-inflammatory agents, and provide comprehensive experimental protocols and pathway diagrams.
Introduction to this compound and its Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1] Following topical administration, it penetrates the cornea and is rapidly converted by intraocular hydrolases into its active metabolite, amfenac.[1] Amfenac is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, amfenac reduces the production of prostaglandins, thereby mitigating the inflammatory response in ocular tissues.
The Mouse Model of Endotoxin-Induced Uveitis
Endotoxin-induced uveitis (EIU) in mice is a widely used and well-characterized animal model for acute anterior uveitis.[2][3] The model is induced by a single injection of bacterial lipopolysaccharide (LPS), which triggers a robust inflammatory response mediated by the Toll-like receptor 4 (TLR4) pathway.[3] This leads to a cascade of inflammatory events, including the infiltration of neutrophils and macrophages into the eye, increased protein concentration in the aqueous humor, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] The inflammatory response in this model typically peaks 24 hours after LPS administration.[6]
Comparative Efficacy of this compound
Table 1: Effect of this compound on Prostaglandin Synthesis in a Rabbit Model of Ocular Inflammation
| Treatment (0.1% topical) | Iris/Ciliary Body Prostaglandin Inhibition (Peak) | Retina/Choroid Prostaglandin Inhibition (Peak) | Duration of Significant Inhibition in Iris/Ciliary Body |
| This compound | 85-95% | 55% | 6 hours |
| Diclofenac | 100% | Minimal | 20 minutes |
Data derived from a trauma-induced rabbit model of acute ocular inflammation, which shares inflammatory pathways with uveitis.[1]
Table 2: Comparative Efficacy of Dexamethasone in a Mouse Model of Endotoxin-Induced Uveitis
| Treatment Group | Inflammatory Cell Infiltration (cells/section) | Retinal TNF-α mRNA Expression (fold change vs. control) | Retinal IL-6 mRNA Expression (fold change vs. control) |
| Control (No LPS) | Minimal | 1.0 | 1.0 |
| EIU (LPS only) | High | Significantly Increased | Significantly Increased |
| EIU + Dexamethasone (0.1% topical) | Significantly Reduced vs. EIU | Significantly Reduced vs. EIU | Significantly Reduced vs. EIU |
Data synthesized from studies on Dexamethasone in a mouse EIU model.[7][8] Absolute values for cell counts and fold changes can vary between studies.
Signaling Pathways in Uveitis and NSAID Intervention
The inflammatory cascade in endotoxin-induced uveitis is initiated by LPS binding to TLR4 on immune and ocular resident cells. This triggers downstream signaling pathways, leading to the production of inflammatory mediators. This compound intervenes in this cascade by inhibiting COX enzymes.
Caption: Signaling pathway of endotoxin-induced uveitis and this compound's point of intervention.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are standard protocols for inducing and assessing EIU in a mouse model and for evaluating the efficacy of topical anti-inflammatory agents.
1. Induction of Endotoxin-Induced Uveitis (EIU) in Mice
-
Animals: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used.
-
Induction Agent: Lipopolysaccharide (LPS) from Salmonella typhimurium or Escherichia coli.
-
Procedure: A single intravitreal injection of 125 ng of LPS in a 1-2 µL volume of sterile, pyrogen-free saline is administered into one eye of the mouse under anesthesia.[7] The contralateral eye can be injected with saline to serve as a control. Alternatively, a footpad injection of LPS can also induce uveitis.
-
Time Course: The peak of inflammation is typically observed 24 hours post-injection.[6]
2. Treatment Protocol with Topical this compound
-
Formulation: this compound ophthalmic suspension (0.1% or 0.3%).
-
Administration: One drop (approximately 5 µL) of the this compound suspension is applied topically to the cornea of the LPS-injected eye.
-
Dosing Schedule: Treatment can be initiated prior to or immediately after LPS injection and continued at regular intervals (e.g., every 4-6 hours) until the 24-hour time point.[7]
3. Assessment of Ocular Inflammation
-
Clinical Scoring: The severity of uveitis can be clinically scored under a slit-lamp microscope based on signs such as iris hyperemia, pupil miosis, and aqueous flare.
-
Aqueous Humor Analysis:
-
At 24 hours post-LPS injection, mice are euthanized, and the aqueous humor is collected.
-
Cell Count: The number of infiltrating inflammatory cells (neutrophils and macrophages) is counted using a hemocytometer.
-
Protein Concentration: The total protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Cytokine Analysis:
-
Ocular tissues (iris-ciliary body, retina) are dissected and homogenized.
-
The levels of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA).[5]
-
Alternatively, mRNA expression of these cytokines can be measured by quantitative real-time PCR (qRT-PCR).[7]
-
Caption: Experimental workflow for validating this compound's efficacy in a mouse EIU model.
Conclusion
This compound demonstrates significant anti-inflammatory effects by potently inhibiting prostaglandin synthesis. In experimental models of ocular inflammation, it shows a prolonged duration of action compared to some other NSAIDs. The endotoxin-induced uveitis mouse model provides a robust platform for further preclinical validation and comparison of this compound against other current and novel therapies for uveitis. The detailed protocols and pathway diagrams in this guide offer a framework for designing and interpreting such studies.
References
- 1. This compound, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: I. Assessment of anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multimodal analysis of ocular inflammation using the endotoxin-induced uveitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimodal analysis of ocular inflammation using the endotoxin-induced uveitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Retinal transcriptome profile in mice following dexamethasone treatment for endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Retinal transcriptome profile in mice following dexamethasone treatment for endotoxin-induced uveitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Nepafenac and Other COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used COX-2 inhibitors. The information presented is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers and professionals in the field of drug development and ophthalmology.
Introduction to this compound and its Mechanism of Action
This compound is a unique NSAID administered as a prodrug.[1][2][3] Following topical administration, it readily penetrates the cornea and is rapidly converted by intraocular hydrolases to its active metabolite, Amfenac.[1][4] Amfenac is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, Amfenac effectively reduces the synthesis of prostaglandins, thereby mitigating ocular inflammation and pain.
Comparative Analysis of COX-1 and COX-2 Inhibition
The in vitro inhibitory activity of this compound's active metabolite, Amfenac, and other NSAIDs against COX-1 and COX-2 is a key indicator of their therapeutic potential and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Amfenac (active metabolite of this compound) | 0.13 - 0.25 | 0.04 - 0.15 | ~1.7 - 3.25 |
| Ketorolac | 0.02 - 0.1 | 0.8 - 1.22 | ~0.02 - 0.125 |
| Bromfenac | 0.21 - 0.5 | 0.0066 - 0.09 | ~2.3 - 75.8 |
| Diclofenac | 0.3 - 1.8 | 0.03 - 0.1 | ~3 - 60 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a range compiled from multiple sources to provide a comparative overview.
The data indicates that while all tested compounds inhibit both COX isoforms to some extent, there are clear differences in their potency and selectivity. Amfenac demonstrates potent inhibition of both COX-1 and COX-2.[5][6] Ketorolac is a notably potent inhibitor of COX-1.[7][8][9] Bromfenac and Diclofenac exhibit a higher selectivity for COX-2 over COX-1 compared to Amfenac and Ketorolac. Some studies suggest Bromfenac is a more potent COX-2 inhibitor than Amfenac, though findings can be conflicting.[8][10][11]
Inhibition of Prostaglandin E2 (PGE2) Synthesis
The inhibition of prostaglandin E2 (PGE2), a primary mediator of ocular inflammation, is a direct downstream effect of COX enzyme inhibition. In vivo studies measuring PGE2 levels in the aqueous humor of patients undergoing cataract surgery provide a clinically relevant surrogate for the in vitro activity of these NSAIDs.
Studies have shown that topical application of this compound leads to a significant reduction in PGE2 levels in the eye. Comparative studies have indicated that Ketorolac may achieve greater inhibition of PGE2 in the aqueous humor compared to this compound at the time of cataract surgery.[12][13][14] This could be attributed to Ketorolac's potent COX-1 inhibition, as both COX-1 and COX-2 contribute to prostaglandin production in ocular tissues.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: COX Enzyme Inhibition Pathway by this compound and Other NSAIDs.
Caption: General Experimental Workflow for In Vitro COX Inhibition Assay.
Experimental Protocols
Below are generalized methodologies for the key in vitro experiments cited in the literature for the comparative analysis of NSAIDs.
COX-1 and COX-2 Inhibition Assay
This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the amount of prostaglandin (typically PGE2) produced from the substrate, arachidonic acid, in the presence and absence of the inhibitor.
-
Procedure:
-
A reaction mixture is prepared containing a buffer, a heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Varying concentrations of the test compound (e.g., Amfenac, Ketorolac) are added to the reaction mixture and pre-incubated with the enzyme for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and is then terminated by the addition of a stop solution (e.g., a strong acid).
-
The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of a compound to inhibit PGE2 production in a cellular context.
-
Cell Lines: Various cell lines can be used, such as macrophages (e.g., RAW 264.7) or specific ocular cells, which are stimulated to produce prostaglandins.
-
Assay Principle: Cells are stimulated to produce PGE2 in the presence of an inflammatory agent (e.g., lipopolysaccharide - LPS). The amount of PGE2 released into the cell culture medium is measured with and without the test compound.
-
Procedure:
-
Cells are cultured in appropriate multi-well plates.
-
The cells are then treated with different concentrations of the test NSAIDs.
-
After a pre-incubation period, an inflammatory stimulus (e.g., LPS or arachidonic acid) is added to induce PGE2 production.
-
The cells are incubated for a further period (e.g., several hours).
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercial ELISA kit.
-
-
Data Analysis: The inhibition of PGE2 production is calculated for each concentration of the test compound, and the IC50 value is determined.
In Vitro Ocular Permeability Assay
This assay evaluates the ability of a drug to penetrate the corneal barrier.
-
Model Systems: In vitro models often utilize excised animal corneas (e.g., rabbit, porcine) mounted in a diffusion chamber (e.g., Ussing chamber) or cultured corneal epithelial cell monolayers (e.g., human corneal epithelial cells - HCE-T).
-
Assay Principle: The assay measures the rate at which a drug passes from a donor chamber, across the corneal tissue or cell monolayer, to a receptor chamber.
-
Procedure:
-
The corneal tissue or cell monolayer is mounted between the donor and receptor chambers of the diffusion apparatus.
-
The test drug solution is added to the donor chamber, and a drug-free buffer is placed in the receptor chamber.
-
The apparatus is maintained at a physiological temperature (e.g., 37°C).
-
Samples are withdrawn from the receptor chamber at various time points.
-
The concentration of the drug in the collected samples is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated from the steady-state flux of the drug across the membrane and the initial drug concentration in the donor chamber. A higher Papp value indicates greater permeability.
Conclusion
The in vitro data demonstrates that this compound, through its active metabolite Amfenac, is a potent inhibitor of both COX-1 and COX-2 enzymes. While other NSAIDs like Ketorolac show greater potency for COX-1, and drugs like Bromfenac and Diclofenac can exhibit higher selectivity for COX-2, Amfenac provides a balanced inhibition of both isoforms. The prodrug nature of this compound facilitates its penetration into ocular tissues, where it is converted to the active form to exert its anti-inflammatory effects by inhibiting prostaglandin synthesis. This comparative analysis, supported by the outlined experimental methodologies, provides a foundational understanding for researchers and drug development professionals in the evaluation and selection of NSAIDs for ophthalmic applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. centaurpharma.com [centaurpharma.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 11. In vivo pharmacokinetics and in vitro pharmacodynamics of this compound, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Nepafenac with other NSAIDs in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-reactivity of nepafenac in specific immunological assays is not extensively available in peer-reviewed literature. This guide provides a framework based on the known mechanisms of NSAID cross-reactivity and offers a standardized protocol for researchers to generate this data.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) prodrug, primarily used in ophthalmology. It is converted in vivo to its active metabolite, amfenac, which inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1][2] Understanding the cross-reactivity of this compound and amfenac in immunological assays is crucial for the development of specific diagnostic tools and for interpreting potential off-target effects in research.
NSAID hypersensitivity reactions in patients are broadly classified into two types: non-immunological, which are dependent on the inhibition of the COX-1 enzyme and can lead to cross-reactivity between structurally different NSAIDs, and immunological (allergic) reactions, which are typically specific to a single NSAID or structurally similar compounds.[3][4] This guide focuses on the in vitro cross-reactivity in immunoassays, which is dependent on the structural similarity of the drug molecules and the specificity of the antibodies used in the assay.
Hypothetical Competitive ELISA Data for Amfenac
The following table represents hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) designed to detect amfenac. The data illustrates how one might compare the cross-reactivity of amfenac-specific antibodies with other common NSAIDs. The cross-reactivity is calculated relative to amfenac (the primary analyte).
| Compound | Chemical Class | IC50 (ng/mL) * | Cross-Reactivity (%) |
| Amfenac | Arylacetic acid | 10 | 100% |
| This compound | Arylacetic acid (prodrug) | 250 | 4.0% |
| Diclofenac | Arylacetic acid | 50 | 20.0% |
| Bromfenac | Arylacetic acid | 35 | 28.6% |
| Ketorolac | Heteroaryl Acetic Acid | 800 | 1.25% |
| Ibuprofen | Propionic acid | > 10,000 | < 0.1% |
| Naproxen | Propionic acid | > 10,000 | < 0.1% |
| Piroxicam | Oxicam | > 10,000 | < 0.1% |
| Celecoxib | COX-2 Inhibitor (Sulfonamide) | > 10,000 | < 0.1% |
*IC50 (Inhibitory Concentration 50%) is the concentration of the competing drug that displaces 50% of the labeled primary analyte from the antibody.
Experimental Protocols
This section details a standardized protocol for a competitive ELISA to determine the cross-reactivity of an antibody raised against amfenac with other NSAIDs.
Objective
To quantify the specificity of a polyclonal or monoclonal antibody raised against amfenac by measuring its cross-reactivity with this compound and other structurally related and unrelated NSAIDs.
Materials
-
96-well microtiter plates (high-binding)
-
Amfenac-BSA conjugate (for coating)
-
Anti-amfenac primary antibody (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Amfenac standard
-
Competing NSAIDs (this compound, Diclofenac, Bromfenac, Ketorolac, Ibuprofen, etc.)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Method
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of amfenac-BSA conjugate (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in 3.2.
-
Competitive Reaction:
-
Add 50 µL of the anti-amfenac primary antibody (at a pre-determined optimal dilution) to each well.
-
Add 50 µL of either the amfenac standard or the competing NSAID solution at various concentrations to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in 3.2.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in 3.2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of binding for each concentration of the standard and competitors using the formula: (B/B₀) x 100, where B is the absorbance at a given concentration and B₀ is the absorbance of the zero-concentration standard.
-
Plot a standard curve of % binding versus the log of the concentration for amfenac and each competing NSAID.
-
Determine the IC50 value for amfenac and each competitor from their respective curves.
-
Calculate the percent cross-reactivity using the formula: (IC50 of Amfenac / IC50 of Competitor) x 100.
Visualizations
Signaling Pathway
The primary mechanism of action for this compound's active metabolite, amfenac, is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This pathway is fundamental to the therapeutic effect and the mechanism of non-immunological cross-reactivity among many NSAIDs.
Caption: Mechanism of action for this compound via COX enzyme inhibition.
Experimental Workflow
The following diagram outlines the key steps of the competitive ELISA protocol for assessing NSAID cross-reactivity.
Caption: Workflow for a competitive ELISA to test NSAID cross-reactivity.
References
- 1. The Effects of this compound and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Seven Steps to the Diagnosis of NSAIDs Hypersensitivity: How to Apply a New Classification in Real Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
A Comparative Analysis of Nepafenac and Other Commercial NSAIDs in Inflammatory Response Inhibition
For Immediate Release
This publication provides a comprehensive evaluation of the potency of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID), in comparison to other commercially available NSAIDs. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of experimental data, methodologies, and the underlying signaling pathways.
Introduction to NSAIDs and this compound
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2][3] this compound stands out in the ophthalmic NSAID landscape as a prodrug.[4] Its unique chemical structure allows for efficient penetration of ocular tissues, where it is then converted by intraocular hydrolases to its active metabolite, amfenac.[4][5] Amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes.[4][6]
Comparative Potency: A Data-Driven Analysis
The anti-inflammatory potency of NSAIDs is frequently quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound's active form, Amfenac, and other commonly used NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Amfenac | 0.25[6] | 0.15[6] | 0.6 |
| Ketorolac | 0.016 - 0.023 | 0.09 - 0.12[6] | 3.9 - 7.5 |
| Diclofenac | 0.12[6] | 0.004 - 0.02 | 0.03 - 0.17 |
| Bromfenac | 0.04 - 0.09 | 0.01 - 0.05 | 0.25 - 0.56 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a synthesis of reported ranges.
Studies have shown that while Ketorolac is a more potent inhibitor of COX-1, Amfenac demonstrates greater potency in inhibiting COX-2.[7][8][9] This preferential inhibition of COX-2 by Amfenac may contribute to its strong anti-inflammatory effects with a potentially favorable safety profile.
Clinical Efficacy in Ocular Inflammation
In clinical settings, particularly in the context of post-cataract surgery inflammation, this compound has demonstrated significant efficacy. A meta-analysis of randomized controlled trials indicated that this compound and Ketorolac are equally effective in controlling ocular inflammation, reducing macular edema, and improving visual acuity after cataract surgery.[8][10][11] However, this compound was found to be superior to Ketorolac in terms of patient tolerability, with a lower incidence of postoperative conjunctival hyperemia and ocular discomfort.[8][10][11] Furthermore, some studies suggest that this compound is more effective than Diclofenac in suppressing anterior chamber inflammation in the initial weeks following surgery.[12]
The superior corneal permeability of this compound is a key factor contributing to its clinical effectiveness.[4] As a prodrug, it rapidly penetrates the cornea and is then converted to the active amfenac, leading to high concentrations in the aqueous humor.[4][7][9]
Signaling Pathway of NSAID Action
The anti-inflammatory effects of NSAIDs are mediated through the inhibition of the arachidonic acid cascade. When cellular damage occurs, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins and thromboxanes. NSAIDs block this conversion, thereby reducing the inflammatory response.
Experimental Protocols
1. In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the IC50 values of NSAIDs for COX-1 and COX-2 enzymes.
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test NSAID or a vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to prostaglandin E2 (PGE2), is measured. This can be done using methods such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.
-
The percentage of inhibition at each NSAID concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the NSAID concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the anti-inflammatory activity of drugs.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Inducing Agent: 1% carrageenan solution in saline.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test NSAID or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
A sub-plantar injection of carrageenan is administered into the right hind paw of each rat.
-
The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]
-
The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
-
Conclusion
This compound demonstrates potent anti-inflammatory activity, primarily through its active metabolite, amfenac, which is a strong inhibitor of both COX-1 and COX-2 enzymes. Its unique prodrug nature facilitates excellent ocular penetration, leading to high concentrations in target tissues. While its in vitro COX inhibition profile is comparable to other potent NSAIDs, clinical studies highlight its excellent efficacy in managing postoperative ocular inflammation, coupled with superior patient tolerability. This comprehensive profile makes this compound a valuable therapeutic option in the ophthalmic anti-inflammatory armamentarium.
References
- 1. Comparing the Efficacy of Ophthalmic NSAIDs in Common Indications: A Literature Review to Support Cost-effective Prescribing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. Comparing NSAIDs | Retinal Physician [retinalphysician.com]
- 4. researchgate.net [researchgate.net]
- 5. ophthalmologia.be [ophthalmologia.be]
- 6. dovepress.com [dovepress.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo pharmacokinetics and in vitro pharmacodynamics of this compound, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 10. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 11. thaiscience.info [thaiscience.info]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Corneal Toxicity of Nepafenac and Bromfenac
In the landscape of ophthalmic nonsteroidal anti-inflammatory drugs (NSAIDs), Nepafenac and Bromfenac have emerged as mainstays for managing postoperative inflammation and pain. While their efficacy is well-documented, a critical examination of their corneal toxicity is paramount for informed clinical decision-making and future drug development. This comparative guide synthesizes experimental data to provide a nuanced understanding of their effects on corneal health.
Executive Summary
This guide provides a comparative analysis of the corneal toxicity of this compound and Bromfenac, focusing on their effects on the corneal epithelium, stroma, and endothelium. In vitro and clinical studies consistently demonstrate that this compound exhibits a more favorable safety profile concerning the corneal epithelium, with lower cytotoxicity and, in some studies, faster re-epithelialization rates compared to Bromfenac. However, data on the comparative effects on corneal stromal and endothelial cells are less definitive and represent an area for further investigation. The fundamental difference in their mechanism of action, with this compound being a prodrug, may contribute to these observed differences in corneal surface toxicity.
Comparative Analysis of Corneal Toxicity
The cornea, a delicate and avascular tissue, is susceptible to the adverse effects of topical medications. NSAIDs, while beneficial in controlling inflammation, can interfere with the complex biology of corneal cells.
Epithelial Toxicity: An In Vitro Perspective
A key area of investigation has been the direct impact of these drugs on corneal epithelial cells, which form the outermost protective layer of the cornea. An in vitro study on immortalized human corneal epithelial cells (HCE) revealed a clear distinction in the toxicity profiles of this compound and Bromfenac.[1] In this study, this compound was found to be significantly less toxic than Bromfenac.[1]
| Drug Formulation | Cell Viability (% of Live Control)[1] |
| This compound 0.1% | 81.7% |
| Bromfenac 0.9% | 25.2% |
| Ketorolac 0.4% (for comparison) | 30.9% |
| Artificial Tear (Live Control) | 95.6% |
| Culture Media (Live Control) | 100% |
These findings suggest that at the cellular level, this compound has a less detrimental effect on the viability of human corneal epithelial cells compared to Bromfenac.
Corneal Epithelial Wound Healing: In Vivo and Ex Vivo Evidence
The ability of the corneal epithelium to heal efficiently is crucial for maintaining ocular surface integrity. Studies have explored the impact of this compound and Bromfenac on this dynamic process.
A study involving patients who underwent bilateral photorefractive keratectomy (PRK) demonstrated that eyes treated with this compound 0.1% and Ketorolac 0.4% achieved complete re-epithelialization significantly faster than those treated with Bromfenac 0.09%.
| Treatment Group | Mean Time to Re-epithelialization (days) |
| This compound 0.1% | 5.50 ± 1.59 |
| Ketorolac 0.4% | 5.62 ± 1.23 |
| Bromfenac 0.09% | 7.25 ± 2.53 |
Patient-Reported Outcomes: A Clinical Comparison
Patient comfort and tolerability are important aspects of any topical therapy. A direct comparative study assessed the subjective sensations of burning and stickiness immediately after instillation of this compound and Bromfenac. While both drugs produced similar mild sensations of burning, this compound was associated with a significantly greater feeling of stickiness.
| Subjective Sensation (Mean Score ± SD on a 0-10 scale) | Bromfenac | This compound |
| Burning | 0.4 ± 0.8 | 0.3 ± 0.7 |
| Stickiness | 0.7 ± 1.0 | 2.9 ± 2.4 |
Mechanistic Insights: A Tale of Two Molecules
The differing corneal toxicity profiles of this compound and Bromfenac can be partly attributed to their distinct molecular properties and mechanisms of action.
The Prodrug Advantage of this compound
This compound is a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite, amfenac, within the eye. This conversion is catalyzed by intraocular hydrolases. This prodrug design is intended to enhance corneal penetration and reduce surface toxicity.
Direct Action of Bromfenac
In contrast, Bromfenac is an active molecule upon instillation. Its chemical structure, which includes a bromine atom, enhances its lipophilicity and penetration into ocular tissues.
The primary mechanism of action for both drugs, once in their active form, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain.
Experimental Protocols
In Vitro Human Corneal Epithelial Cell Toxicity Assay[1]
-
Cell Line: Immortalized human corneal epithelial cells (HCE).
-
Method: HCE cells were cultured in 96-well plates. The cells were divided into seven groups: two negative controls (70% methanol and gentamicin), two live controls (corneal epithelial culture media and an artificial tear), and three experimental groups (undiluted this compound 0.1%, Ketorolac 0.4%, and Bromfenac 0.9%). Cells were exposed to 100 µl of the respective solutions and incubated for 25 minutes at 37°C. A live/dead assay was then performed, and fluorescence was measured using a microplate reader. Data were expressed as a percentage of live control fluorescence.
Clinical Study on Post-PRK Re-epithelialization
-
Study Design: A prospective, randomized, masked trial.
-
Participants: 29 patients (58 eyes) who underwent bilateral custom photorefractive keratectomy.
-
Intervention: Patients were randomized to receive this compound 0.1%, Ketorolac 0.4%, or Bromfenac 0.09%.
-
Outcome Measure: The mean time to complete corneal re-epithelialization was assessed. Bandage contact lenses were replaced at each postoperative visit for corneal staining and epithelial defect grading.
Clinical Comparison of Subjective Sensations
-
Study Design: A direct comparative study.
-
Participants: 20 subjects.
-
Intervention: One drop of Bromfenac was administered to one eye, and one drop of this compound was administered to the fellow eye.
-
Outcome Measures: Subjects reported subjective sensations of burning and stickiness on a scale of 0 to 10 immediately after drop administration.
Conclusion and Future Directions
The available evidence strongly suggests that this compound has a more favorable corneal epithelial toxicity profile than Bromfenac. This is supported by both in vitro cell viability data and clinical observations of wound healing. The prodrug nature of this compound likely plays a significant role in mitigating its direct impact on the ocular surface.
However, a comprehensive understanding of the comparative corneal toxicity of these two agents is incomplete. Further research is warranted to elucidate their effects on corneal stromal keratocytes and the vital endothelial cell layer. Head-to-head studies investigating their impact on stromal wound healing, extracellular matrix regulation, and endothelial cell morphology and function would provide invaluable data for clinicians and drug developers. Additionally, more detailed molecular studies are needed to map the specific signaling pathways modulated by each drug within the different corneal cell types, which could pave the way for the development of even safer and more targeted ophthalmic NSAIDs.
References
Validating the Analgesic Efficacy of Nepafenac in a Postoperative Pain Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nepafenac's analgesic efficacy in a postoperative pain model, juxtaposed with other common non-steroidal anti-inflammatory drugs (NSAIDs), namely Ketorolac and Diclofenac. The information presented herein is supported by experimental data from both clinical and preclinical studies to assist researchers in evaluating this compound for their applications.
Mechanism of Action: this compound
This compound is a non-steroidal anti-inflammatory and analgesic prodrug.[1] Following topical administration, it penetrates the cornea and is converted by ocular tissue hydrolases to amfenac, its active metabolite.[1][2] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] By blocking the COX pathway, amfenac prevents the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation and pain.[1][2][3] Prostaglandins are key mediators in sensitizing pain receptors, and their inhibition is central to the analgesic effect of this compound.[1]
Figure 1. This compound's Mechanism of Action
Comparative Analgesic Efficacy: Clinical Data
Clinical studies, primarily in the context of postoperative pain following cataract and photorefractive keratectomy (PRK) surgery, have demonstrated the analgesic efficacy of this compound.
This compound vs. Ketorolac
A meta-analysis of eleven randomized controlled trials involving 1165 patients found that while both this compound and Ketorolac were effective in controlling postoperative ocular inflammation, this compound was superior in reducing ocular discomfort. In one study, a higher percentage of patients in the this compound group were free from pain and ocular discomfort throughout the 28-day observation period compared to the Ketorolac group. However, another study concluded that Ketorolac tromethamine was statistically significantly better than this compound in terms of patient satisfaction, compliance, and postoperative pain control.[4]
| Metric | This compound 0.1% | Ketorolac 0.5% | p-value | Source |
| Pain-Free Patients (Day 3) | Higher Percentage | Lower Percentage | 0.0366 | [5] |
| Pain-Free Patients (Other time points) | Not Statistically Different | Not Statistically Different | >0.05 | [5] |
| Ocular Discomfort | Less Discomfort | More Discomfort | 0.0158 | [5] |
| Patient Satisfaction & Pain Control | Lower | Higher | 0.022 & 0.025 | [4] |
Table 1: Comparison of this compound and Ketorolac in Post-Cataract Surgery Pain Management.
This compound vs. Diclofenac
In a prospective randomized clinical trial with 56 subjects undergoing phacoemulsification, the this compound group reported statistically lower pain scores during surgery, and at 1 and 14 days postoperatively compared to the Diclofenac group.[6] Another study in patients undergoing PRK surgery found that the this compound 0.1% group had less pain at bedtime on day 2 compared to the Diclofenac group. However, a separate study concluded that both diclofenac and this compound have similarly high tolerability.[7]
| Time Point | This compound 0.1% (Mean Pain Score) | Diclofenac 0.1% (Mean Pain Score) | p-value | Source |
| During Surgery | Lower | Higher | 0.006 | [6] |
| 1 Day Postoperative | Lower | Higher | 0.045 | [6] |
| 14 Days Postoperative | Lower | Higher | 0.014 | [6] |
| Day 2 (Bedtime, PRK) | 1.9 | 3.1 | <0.024 |
Table 2: Comparison of Pain Scores between this compound and Diclofenac Post-Ocular Surgery.
Preclinical Postoperative Pain Model: The Rat Plantar Incision Model
The rat plantar incision model is a widely used and validated preclinical model for investigating acute postoperative pain.[8]
Experimental Protocol: Rat Plantar Incision Model
-
Animal Preparation: Adult male Sprague Dawley rats are used. They are housed in a controlled environment with ad libitum access to food and water.
-
Anesthesia: The rats are anesthetized, typically with isoflurane.
-
Surgical Procedure:
-
The plantar aspect of the left hind paw is sterilized.
-
A 1 cm longitudinal incision is made through the skin, fascia, and the flexor digitorum brevis muscle, starting from the proximal edge of the heel.
-
The skin is then closed with sutures.
-
-
Postoperative Care: Animals are monitored during recovery from anesthesia. This procedure results in mechanical hyperalgesia (increased sensitivity to pain) and allodynia (pain from a stimulus that does not normally provoke pain).
Figure 2. Experimental Workflow
Pain Assessment: The von Frey Test
Mechanical allodynia is quantified using von Frey filaments.
-
Apparatus: Rats are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.
-
Procedure:
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the incised paw.
-
The filament is pressed until it buckles, delivering a specific force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (the force at which the animal withdraws its paw 50% of the time) is determined using the up-down method.
-
-
Data: A higher paw withdrawal threshold indicates a greater analgesic effect.
Preclinical Comparative Data
-
Diclofenac: Intraperitoneally administered diclofenac has been shown to have preemptive analgesic effects in rat models of acute thermal and inflammatory pain.[9]
-
Ketoprofen (similar to Ketorolac): Parenterally administered ketoprofen has been demonstrated to reduce guarding behavior (a measure of spontaneous pain) in the rat incisional model, although it did not significantly affect mechanical hypersensitivity at the doses tested.
It is important to note that a study on a rat model of retinopathy of prematurity found that topical 0.1% this compound caused a 56% inhibition of preretinal neovascularization, whereas 0.5% ketorolac and 0.1% diclofenac had no effect. While this is not a pain model, it highlights the superior intraocular penetration and potential for greater efficacy of this compound in certain ocular conditions.
Conclusion
Clinical data robustly supports the analgesic efficacy of this compound in postoperative ocular pain, often demonstrating comparable or, in some aspects such as patient comfort, superior performance to Ketorolac and Diclofenac. The prodrug nature of this compound, allowing for efficient corneal penetration and subsequent conversion to the active amfenac, is a key pharmacological advantage.
Preclinical evaluation in the rat plantar incision model is a crucial step in the development of novel analgesics. While direct comparative data for this compound against other NSAIDs in this specific model is a recognized gap in the current literature, the established protocols for inducing and measuring postoperative pain provide a clear pathway for such validation studies. Future research should focus on direct, head-to-head comparisons in this model to further elucidate the relative preclinical analgesic efficacy of these compounds.
References
- 1. Pharmacological characterisation of a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketoprofen Produces Modality-Specific Inhibition of Pain Behaviors in Rats After Plantar Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Long-term pain vulnerability after surgery in rats: prevention by nefopam, an analgesic with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel excisional wound pain model for evaluation of analgesics in rats [epain.org]
- 9. Preemptive analgesic effect of diclofenac: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Permeability of Nepafenac and Other Ophthalmic NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro permeability of Nepafenac with other commonly used ophthalmic nonsteroidal anti-inflammatory drugs (NSAIDs). The following data and experimental protocols are compiled from peer-reviewed studies to offer a comprehensive resource for evaluating drug delivery to the eye.
Superior Permeability of a Prodrug
This compound, a prodrug, consistently demonstrates superior in vitro corneal permeability compared to other ophthalmic NSAIDs such as diclofenac, ketorolac, and bromfenac.[1][2][3][4] This enhanced penetration is attributed to its uncharged molecular structure, which facilitates passage through the lipophilic corneal epithelium.[3][5] Following penetration, this compound is converted by intraocular hydrolases into its active metabolite, amfenac, a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[6][7] This targeted bioactivation occurs within the iris, ciliary body, and retina, maximizing therapeutic effect at the site of inflammation.[3][4][8]
Quantitative Permeability Data
The following table summarizes the in vitro permeability coefficients of this compound and other NSAIDs across ocular tissues, as determined in studies utilizing rabbit models.
| Drug | Tissue | Permeability Coefficient (kₚ) x 10⁻⁶ min⁻¹ | Permeability Coefficient (cm/s) x 10⁻⁵ | Fold Increase vs. Other NSAIDs | Reference |
| This compound | Cornea | 727 | 6.4 | ~6x vs. Diclofenac | [8] |
| Diclofenac | Cornea | 127 | 1.5 | - | [8] |
| This compound | Cornea | - | 6.4 | ~19x vs. Bromfenac | [2] |
| Bromfenac | Cornea | - | 0.34 | - | [2] |
| This compound | Cornea | - | 6.4 | ~28x vs. Ketorolac | [2] |
| Ketorolac | Cornea | - | 0.23 | - | [2] |
| This compound | Conjunctiva/Sclera | 128 | - | ~1.6x vs. Diclofenac | [8] |
| Diclofenac | Conjunctiva/Sclera | 80 | - | - | [8] |
Short-term perfusion studies have further highlighted this compound's superior permeability. After a 5-minute application of a 0.1% solution to the corneal surface, a sustained flux of this compound was observed for 6 hours.[8] Under identical conditions, the concentration of this compound on the corneal endothelial side was 16.7 µM, compared to only 3.3 µM for diclofenac.[8]
Experimental Protocols
The in vitro permeability of ophthalmic NSAIDs is commonly assessed using excised ocular tissues from animal models, such as rabbits or bovines, mounted in a diffusion apparatus like a Franz diffusion cell.
General Experimental Workflow for In Vitro Ocular Permeability Studies
References
- 1. Topical ophthalmic NSAIDs: a discussion with focus on this compound ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Nonsteroidal Anti-Inflammatory Drugs for Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and Ex Vivo Evaluation of this compound-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: II. In vitro bioactivation and permeation of external ocular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Nepafenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Nepafenac. The information presented is collated from validated methodologies to assist researchers and drug development professionals in selecting the appropriate analytical technique for their specific needs.
Executive Summary
The choice between HPLC-UV and LC-MS/MS for this compound analysis hinges on the specific requirements of the study. HPLC-UV offers a robust, cost-effective, and readily available method suitable for routine quality control of bulk drug and pharmaceutical formulations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where low detection limits in complex biological matrices are essential. This guide details the experimental protocols and performance characteristics of both methods to facilitate an informed decision.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative performance data for validated HPLC-UV and LC-MS/MS methods for this compound analysis.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for this compound Analysis
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.078 - 20.0 µg/mL[1] | 0.05 - 20 ng/mL[1] |
| Correlation Coefficient (R²) | >0.999[1] | Not explicitly stated, but implied by validation |
| Limit of Detection (LOD) | 0.0195 µg/mL (19.5 ng/mL)[1] | Not explicitly stated, but significantly lower than LLOQ |
| Limit of Quantification (LOQ) | 0.039 µg/mL (39 ng/mL)[1] | 0.05 ng/mL[1] |
| Precision (%RSD) | < 2%[1] | Not explicitly stated, but validated |
| Accuracy/Recovery (%) | 97.40% to 102.10%[1] | Not explicitly stated, but validated |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug and ophthalmic suspension formulations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Bulk Drug: Dissolve a accurately weighed amount of this compound in a suitable solvent (e.g., methanol) to achieve a known concentration.
-
Ophthalmic Suspension: Accurately transfer a volume of the suspension to a volumetric flask, dissolve in a suitable solvent, and dilute to the mark. Further dilutions may be necessary to fall within the linear range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This bioanalytical method is designed for the sensitive quantification of this compound and its active metabolite, Amfenac, in human plasma.[1]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Specific column and mobile phase compositions are optimized to achieve good separation and peak shape. A gradient elution is often employed.
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Plasma Samples: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove proteins and other interfering substances from the plasma matrix before injection into the LC-MS/MS system.[1]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion
The selection of an analytical method for this compound is dictated by the application. For quality control and routine analysis of pharmaceutical formulations where concentration levels are relatively high, the validated HPLC-UV method is a reliable and economical choice.[1] For bioanalytical applications, such as pharmacokinetic studies in plasma or other biological matrices where high sensitivity and specificity are paramount to detect low concentrations, the LC-MS/MS method is indispensable.[1] A thorough cross-validation should be performed when transitioning between these methods to ensure data consistency and reliability.
References
Safety Operating Guide
Safeguarding Research: Procedural Guidance for the Proper Disposal of Nepafenac
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of nepafenac, a nonsteroidal anti-inflammatory drug (NSAID). Improper disposal of pharmaceutical waste can lead to regulatory violations and environmental contamination[1][2].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In the case of handling this compound powder or creating solutions, work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols[3][4][5].
In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the product to enter drains or waterways[3][5][6]. Contain the spillage and collect it using a non-combustible absorbent material such as sand, earth, or vermiculite. The collected waste should then be placed in a suitable, closed, and clearly labeled container for disposal[4][5].
Step-by-Step Disposal Protocol for this compound Waste
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or incineration[3][5]. It is crucial to avoid discharging this compound into the environment as it is classified as very toxic to aquatic life[6].
1. Waste Identification and Segregation:
-
Solid Waste: This includes expired or unused this compound powder, contaminated lab supplies (e.g., weighing paper, gloves, wipes), and empty stock containers.
-
Liquid Waste: This includes prepared solutions of this compound, and contaminated solvents.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, and absorbent pads from spill cleanups.
2. Waste Collection and Containment:
-
Use designated, leak-proof, and clearly labeled waste containers.
-
For solid waste, use a securely sealed container. Empty original packaging should be disposed of as unused product[3][5].
-
For liquid waste, use a compatible, sealed container. It is recommended to dissolve or mix the material with a combustible solvent prior to collection by a licensed disposal company[3].
-
Ensure all waste containers are labeled with the chemical name ("this compound Waste") and appropriate hazard symbols.
3. Storage of Chemical Waste:
-
Store this compound waste in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated[3].
-
Maintain an inventory of the accumulated waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the this compound waste.
-
The EHS department will work with a licensed waste disposal company that can handle pharmaceutical and chemical waste.
-
The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber[3].
Important Considerations:
-
Regulatory Compliance: Disposal procedures must comply with all federal, state, and local regulations. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1][7].
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sanitary sewer. This practice is prohibited for many hazardous waste pharmaceuticals and can lead to environmental contamination[2][7].
Quantitative Data Summary
At present, there is no publicly available quantitative data from experimental protocols specifically detailing the chemical neutralization or degradation of this compound for disposal purposes. The recommended disposal method is high-temperature incineration.
| Parameter | Value | Source |
| UN Number | UN3077 | [4] |
| Hazard Class | Environmentally hazardous substance, solid, n.o.s. | [4] |
| Aquatic Hazard | Very toxic to aquatic life (H400) | [6] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling Nepafenac
Essential Safety and Handling Guide for Nepafenac
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are compiled to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
Effective handling of this compound requires specific personal protective equipment to minimize exposure. The type of equipment should be selected based on the concentration and quantity of the substance being handled at the specific workplace.[1][2]
| Protection Type | Specification/Standard | Notes |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or NIOSH-approved face shield and safety glasses.[1][2][3] | Ensure a tight fit to protect against dust and aerosols. |
| Hand Protection | Impermeable and resistant gloves. | Gloves must be inspected before use and disposed of properly after handling.[2] Wash and dry hands after glove removal.[1][2] |
| Body Protection | Impervious clothing or a complete chemical-resistant suit.[1][2][4] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance.[1][2] |
| Respiratory Protection | For nuisance exposures: Type P95 (US) or P1 (EU EN 143) particle respirator.[1] For higher-level protection: Use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. A full-face particle respirator (N100 US or P3 EU) is also recommended.[1][2] | Use respirators and components tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[1][2] |
Operational and Disposal Plans
Follow these procedural guidelines for all stages of this compound handling, from initial preparation to final disposal.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
Emergency and First Aid Procedures
In case of exposure or spills, follow these immediate steps.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[1][2][5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1][2][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician immediately.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2][5] |
Spill Response:
-
Wear full personal protective equipment, including respiratory protection.[2][5]
-
Contain the spill using non-combustible absorbent material (e.g., sand, earth).[2]
-
Collect the material without creating dust. Sweep or shovel into a suitable, closed container for disposal.[1]
Disposal Plan
-
All waste material and contaminated items must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable solutions through a licensed professional waste disposal service.[1][2]
-
One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
